3-(Triisopropylsilyl)propiolaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-tri(propan-2-yl)silylprop-2-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h8,10-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXGYIMJNXQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC=O)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455056 | |
| Record name | 3-(Triisopropylsilyl)propiolaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163271-80-5 | |
| Record name | 3-(Triisopropylsilyl)propiolaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Triisopropylsilyl)propiolaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(triisopropylsilyl)propiolaldehyde. This versatile bifunctional molecule, featuring both an aldehyde and a protected alkyne, serves as a critical building block in the synthesis of complex organic molecules. This document includes a compilation of its physical and chemical properties, a detailed experimental protocol for its preparation, and an exploration of its synthetic applications. Safety information is also provided to ensure proper handling.
Chemical Properties
This compound, with the CAS number 163271-80-5, is a colorless liquid widely utilized in organic synthesis.[1] The triisopropylsilyl (TIPS) group provides significant steric bulk, which can influence the reactivity of the molecule and offer stability during synthetic transformations.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂OSi | [1][2][3][4][5] |
| Molecular Weight | 210.39 g/mol | [1][5] |
| Appearance | Colorless liquid | [1] |
| CAS Number | 163271-80-5 | [1][2][4][5] |
| PSA (Polar Surface Area) | 17.07000 | [1][2][4] |
| LogP | 3.40670 | [1][2][4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Exact Mass | 210.14400 | [2][4] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4][6] |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 9.19 (s, 1H), 1.12−1.06 (m, 21H) ppm.[7]
Synthesis of this compound
The synthesis of this compound is typically achieved through the formylation of the lithium salt of triisopropylsilylacetylene.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:[7]
Materials:
-
(Triisopropylsilyl)acetylene
-
n-Butyllithium (1.6 M in hexane)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (anhydrous)
-
1M Hydrochloric acid
-
Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of (triisopropylsilyl)acetylene (2.0 mL, 8.66 mmol) in anhydrous diethyl ether (5 mL) is cooled to -78 °C under a nitrogen atmosphere.[7]
-
To this solution, n-butyllithium (7.58 mL, 1.6 M in hexane) is added dropwise.[7]
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[7]
-
The mixture is then cooled back down to -78 °C, and N,N-dimethylformamide (DMF) (1.29 mL, 16.72 mmol) is added.[7]
-
After the addition is complete, the solution is allowed to warm to room temperature and is stirred for an additional 2 hours.[7]
-
The reaction is quenched by the addition of 20 mL of 1M hydrochloric acid, and the mixture is stirred vigorously for 2 hours.[7]
-
The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield this compound.
Synthesis Workflow
Reactivity and Applications
This compound is a valuable and versatile building block in organic synthesis due to its orthogonal reactivity.[1] The aldehyde functionality can undergo typical aldehyde reactions such as Wittig reactions, aldol condensations, and reductive aminations. The silyl-protected alkyne is relatively stable to many reaction conditions but can be deprotected using fluoride sources, such as tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne for subsequent transformations like Sonogashira couplings, click chemistry, or Glaser couplings.
This compound plays a crucial role in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][8] For instance, it has been used in the synthesis of porphyrin derivatives.[7] The aldehyde can react with pyrrole under acidic conditions (e.g., boron trifluoride etherate) to form a porphyrinogen, which is then oxidized to the corresponding porphyrin.[7]
Safety Information
-
Flammability: Aldehydes can be flammable. Keep away from heat, sparks, open flames, and other ignition sources.[9][10]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11]
It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11]
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the latest SDS for a given chemical before use.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS#:163271-80-5 | Chemsrc [chemsrc.com]
- 3. This compound | C12H22OSi | CID 11095897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. 163271-80-5 | this compound - Moldb [moldb.com]
- 6. 163271-80-5|this compound|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. Cas 163271-80-5,this compound | lookchem [lookchem.com]
- 9. download.basf.com [download.basf.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to 3-(Triisopropylsilyl)propiolaldehyde: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(triisopropylsilyl)propiolaldehyde, a valuable bifunctional molecule in organic synthesis. Its utility stems from the presence of both a reactive aldehyde group and a sterically hindered silyl-protected alkyne, allowing for selective transformations at either end of the molecule. This document details a common synthetic protocol and provides key characterization data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂OSi | [1][2][3][4] |
| Molecular Weight | 210.39 g/mol | [1][2][3][4] |
| Appearance | Colorless oil | [5] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3][6] |
Synthesis of this compound
A widely employed method for the synthesis of this compound involves the formylation of the lithium salt of triisopropylsilylacetylene with N,N-dimethylformamide (DMF).
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a published procedure.[5]
-
Deprotonation: To a solution of (triisopropylsilyl)acetylene (2.0 mL, 8.66 mmol) in diethyl ether (5 mL) at -78 °C under a nitrogen atmosphere, n-butyllithium solution (7.58 mL, 1.6 M in hexane) is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Formylation: The reaction mixture is cooled back down to -78 °C, and N,N-dimethylformamide (DMF) (1.29 mL, 16.72 mmol) is added. The solution is then allowed to warm to room temperature and is stirred for an additional 2 hours.
-
Workup and Purification: A 1M hydrochloric acid solution (20 mL) is added to the reaction mixture, and it is stirred vigorously for 2 hours. The product is then extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated using a rotary evaporator. The crude product is purified by column chromatography to yield the final product as a colorless oil (1.7 g, 93% yield).[5]
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Description |
| ¹H | CDCl₃ | 9.19 | s, 1H, Aldehyde proton |
| ¹H | CDCl₃ | 1.12-1.06 | m, 21H, Isopropyl protons |
| ¹³C (Predicted) | CDCl₃ | ~177 | Aldehyde carbonyl (C=O) |
| ¹³C (Predicted) | CDCl₃ | ~103 | Acetylenic carbon (Si-C≡) |
| ¹³C (Predicted) | CDCl₃ | ~95 | Acetylenic carbon (≡C-CHO) |
| ¹³C (Predicted) | CDCl₃ | ~18 | Isopropyl methyl carbons |
| ¹³C (Predicted) | CDCl₃ | ~11 | Isopropyl methine carbons |
Note: ¹³C NMR data is predicted based on typical chemical shifts for similar functional groups.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~2945, 2865 | C-H stretch (isopropyl) |
| ~2150 | C≡C stretch (alkyne) |
| ~1670 | C=O stretch (aldehyde) |
Note: IR data is predicted based on characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS) (Predicted)
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |
| 210 | [M]⁺ | Molecular Ion |
| 167 | [M - C₃H₇]⁺ | Loss of an isopropyl group |
| 181 | [M - CHO]⁺ | Loss of the formyl radical |
| 139 | [M - C₃H₇ - CO]⁺ | Subsequent loss of CO from the m/z 167 fragment |
Note: Mass spectrometry data is predicted based on common fragmentation patterns of silyl compounds and aldehydes.[7][8][9]
Logical Relationship of Characterization Data
Caption: Interrelation of spectroscopic methods for structural elucidation.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed synthetic protocol and the compiled actual and predicted spectroscopic data serve as a valuable resource for researchers utilizing this versatile building block in their synthetic endeavors. The provided workflows and data tables are designed for clarity and ease of use in a laboratory setting.
References
- 1. This compound | CAS#:163271-80-5 | Chemsrc [chemsrc.com]
- 2. 163271-80-5 | this compound - Moldb [moldb.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. rsc.org [rsc.org]
- 6. This compound | 163271-80-5 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Triisopropylsilyl)propiolaldehyde: Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Triisopropylsilyl)propiolaldehyde is a versatile bifunctional reagent in organic synthesis, combining the reactivity of an aldehyde with a sterically hindered silyl-protected alkyne. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including those with potential applications in materials science and drug discovery. The triisopropylsilyl (TIPS) group offers significant steric protection to the terminal alkyne, preventing its unwanted reactions and allowing for selective manipulations of the aldehyde functionality. Furthermore, the TIPS group imparts high solubility in organic solvents and can be selectively removed under specific conditions to liberate the terminal alkyne for further functionalization. This guide provides a comprehensive overview of the structure, reactivity, and synthetic applications of this compound, complete with experimental protocols and tabulated data to support its use in research and development.
Structure and Properties
This compound, with the chemical formula C₁₂H₂₂OSi, possesses a linear propargyl aldehyde backbone with a bulky triisopropylsilyl group attached to the terminal carbon of the alkyne. This steric hindrance is a key feature, influencing its reactivity and stability.
| Property | Value | Reference |
| CAS Number | 163271-80-5 | [1][2] |
| Molecular Formula | C₁₂H₂₂OSi | [1][2] |
| Molecular Weight | 210.39 g/mol | [1][2] |
| Appearance | Colorless oil | [1] |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [1] |
Spectroscopic Data:
While comprehensive spectral data in peer-reviewed literature is scarce, the following ¹H NMR data has been reported:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 9.19 | s | 1H | Aldehyde (CHO) |
| ¹H | 1.06-1.12 | m | 21H | TIPS group (CH, CH₃) |
Solvent: CDCl₃, Frequency: 400 MHz
Synthesis
The most common and efficient synthesis of this compound involves the formylation of the lithium salt of triisopropylsilylacetylene with N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of this compound
Materials:
-
(Triisopropylsilyl)acetylene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (triisopropylsilyl)acetylene (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to 0 °C and stir for 30 minutes.
-
Cool the mixture back to -78 °C and add N,N-dimethylformamide (2.0 eq) dropwise.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield |
| (Triisopropylsilyl)acetylene | DMF | 1. n-BuLi2. 1 M HCl | Diethyl ether | ~93% |
Reactivity and Synthetic Applications
The reactivity of this compound is characterized by the distinct functionalities of the aldehyde and the protected alkyne. This allows for a modular approach to the synthesis of complex molecules.
Reactions at the Aldehyde Group
The aldehyde functionality is susceptible to nucleophilic attack, enabling a variety of transformations.
-
Nucleophilic Addition: Organometallic reagents such as Grignard reagents and organolithium compounds can add to the aldehyde to form secondary propargyl alcohols.
-
Wittig Reaction: The aldehyde can undergo Wittig olefination to generate enynes, which are valuable building blocks in organic synthesis.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent provides propargyl amines.
-
Condensation Reactions: As a key step in the synthesis of porphyrin systems, this compound undergoes condensation with pyrrole.
Experimental Protocol: Synthesis of 5,10,15,20-Tetrakis(triisopropylsilylethynyl)porphyrin
Materials:
-
This compound
-
Pyrrole
-
Dichloromethane (CH₂Cl₂)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Procedure:
-
To a solution of this compound (1.0 eq) and pyrrole (1.0 eq) in dry dichloromethane under a nitrogen atmosphere at -78 °C, add boron trifluoride etherate (catalytic amount).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 5 hours.
-
Add DDQ (0.75 eq) and continue stirring for another 2 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the porphyrin product.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield |
| This compound | Pyrrole | 1. BF₃·OEt₂2. DDQ | Dichloromethane | ~14% |
Reactions Involving the Silyl-Protected Alkyne
The TIPS-protected alkyne is generally unreactive under conditions that transform the aldehyde. However, the silyl group can be selectively removed to unveil the terminal alkyne, which can then participate in a variety of reactions, including:
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
-
Glaser Coupling: To form symmetrical diynes.
Applications in Drug Discovery and Development
While direct incorporation of this compound into a marketed drug is not widely documented, its utility as a versatile building block is evident in the synthesis of complex molecular architectures relevant to medicinal chemistry. The propargyl aldehyde moiety is a precursor to various heterocyclic systems and functionalized side chains found in bioactive molecules. The ability to introduce an acetylene unit, which can be further elaborated, makes it a valuable tool for generating molecular diversity in drug discovery programs. For instance, the enyne and propargyl alcohol scaffolds derived from this aldehyde are present in a number of natural products and synthetic compounds with interesting biological activities.
Logical and Experimental Workflows
The following diagrams illustrate the synthetic utility and logical workflow for utilizing this compound.
References
An In-depth Technical Guide to 3-(Triisopropylsilyl)propiolaldehyde: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Summary
3-(Triisopropylsilyl)propiolaldehyde is a key bifunctional reagent in modern organic synthesis, prized for its versatility in constructing complex molecular architectures. Its unique structure, featuring a sterically hindered silyl-protected alkyne and a reactive aldehyde, allows for sequential and chemoselective transformations. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its burgeoning applications in the synthesis of bioactive molecules and its potential role in modulating signaling pathways, thereby highlighting its significance in drug discovery and development.
Introduction
In the landscape of pharmaceutical and medicinal chemistry, the demand for efficient and versatile building blocks is paramount for the construction of novel therapeutic agents. This compound, a colorless to pale yellow liquid, has emerged as a valuable synthon, offering two distinct reactive sites: a terminal alkyne masked by a bulky triisopropylsilyl (TIPS) protecting group and a terminal aldehyde. This arrangement allows for a wide array of chemical manipulations, making it an ideal starting material for the synthesis of diverse molecular scaffolds.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 163271-80-5 | [1][2] |
| Molecular Formula | C₁₂H₂₂OSi | [1][3] |
| Molecular Weight | 210.39 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Not readily available | - |
| Density | Not readily available | - |
| Solubility | Soluble in common organic solvents | - |
| Storage Conditions | Store in an inert atmosphere, typically at -20°C | - |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the formylation of the lithium salt of triisopropylsilylacetylene.
Materials:
-
Triisopropylsilylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: To a solution of triisopropylsilylacetylene (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.
-
Formylation: Cool the reaction mixture back to -78 °C and add N,N-dimethylformamide (DMF) (1.5 eq) dropwise. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for several hours or overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M hydrochloric acid (HCl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtering, concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Applications in Drug Development and Synthesis of Bioactive Molecules
The dual reactivity of this compound makes it a powerful tool for the synthesis of a wide range of biologically active molecules. The aldehyde functionality can be readily transformed into various functional groups through reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, reductive amination, and addition of organometallic reagents. The TIPS-protected alkyne provides a handle for subsequent modifications, most notably through "click chemistry" (copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling, after deprotection of the silyl group.
While specific, commercially available drugs directly synthesized from this starting material are not extensively documented in publicly available literature, its utility as a versatile building block in medicinal chemistry research is evident.[3] Its structure is particularly amenable to the synthesis of:
-
Heterocyclic Compounds: The aldehyde and alkyne moieties can participate in various cyclization reactions to form a diverse array of heterocyclic systems, which are common scaffolds in many pharmaceuticals.
-
Kinase Inhibitors: The propargyl aldehyde core can be elaborated to generate structures that mimic the hinge-binding motifs of known kinase inhibitors.[4][5][6][7][8] The alkyne can be used to introduce further diversity and improve binding affinity.
-
Natural Product Synthesis: The compound serves as a valuable C3-synthon in the total synthesis of complex natural products, many of which exhibit potent biological activities.
-
Bioconjugation: The alkyne functionality, after deprotection, is a key component in bioconjugation reactions, allowing for the attachment of this molecule or its derivatives to biological macromolecules for targeted drug delivery or diagnostic purposes.
Role in Signaling Pathways
Direct evidence linking this compound to specific signaling pathways is not yet established in the scientific literature. However, its utility in synthesizing molecules that can modulate these pathways is of significant interest to researchers. For instance, the synthesis of novel kinase inhibitors using this building block could lead to the development of drugs that target signaling pathways implicated in cancer and other diseases, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.
The logical workflow for utilizing this compound in drug discovery often involves its incorporation into a molecular scaffold designed to interact with a specific biological target within a signaling cascade.
Conclusion
This compound stands out as a highly valuable and versatile building block for synthetic and medicinal chemists. Its well-defined reactivity and the orthogonal nature of its functional groups provide a robust platform for the efficient construction of complex and diverse molecular entities. While its direct biological activity is not the primary focus, its role in the synthesis of potent, biologically active compounds is undeniable. Future research will likely see the expanded use of this reagent in the development of novel therapeutics targeting a range of diseases, further solidifying its importance in the field of drug discovery.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CAS#:163271-80-5 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
A Technical Guide to the Spectroscopic Data of 3-(Triisopropylsilyl)propiolaldehyde
Introduction
3-(Triisopropylsilyl)propiolaldehyde is a valuable bifunctional molecule in organic synthesis, combining the reactivity of an aldehyde with the synthetic versatility of a protected terminal alkyne. This guide provides a comprehensive overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended for researchers, scientists, and professionals in drug development and materials science to aid in the identification, characterization, and utilization of this compound. This document presents both experimentally determined and predicted spectroscopic data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.19 | Singlet | 1H | Aldehyde proton (-CHO) |
| 1.12-1.06 | Multiplet | 21H | Isopropyl protons (-CH(CH₃)₂ and -CH(CH₃)₂) |
Solvent: CDCl₃, Instrument Frequency: 400 MHz. Data is experimental.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde carbonyl carbon (-CHO) |
| ~104 | Silyl-substituted alkyne carbon (TIPS-C≡) |
| ~93 | Aldehyde-adjacent alkyne carbon (≡C-CHO) |
| ~18 | Isopropyl methyl carbons (-CH(CH₃)₂) |
| ~11 | Isopropyl methine carbons (-CH(CH₃)₂) |
Solvent: CDCl₃. These are predicted values based on typical chemical shifts for similar functional groups.
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2945, 2865 | Strong | C-H stretch (isopropyl groups) |
| ~2720 | Medium | C-H stretch (aldehyde Fermi resonance) |
| ~2170 | Medium | C≡C stretch (alkyne) |
| ~1670 | Strong | C=O stretch (conjugated aldehyde) |
| ~1465, 1385 | Medium | C-H bend (isopropyl groups) |
| ~675 | Strong | Si-C stretch |
These are predicted values based on characteristic infrared absorption frequencies for the functional groups present.
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 210 | Moderate | [C₁₂H₂₂OSi]⁺• | Molecular Ion (M⁺•) |
| 167 | High | [C₉H₂₁Si]⁺ | Loss of the formyl radical (•CHO) and acetylene (C₂H₂) |
| 125 | Moderate | [C₆H₁₅Si]⁺ | Loss of a propyl group from the [C₉H₂₁Si]⁺ fragment |
| 43 | High | [C₃H₇]⁺ | Isopropyl cation |
These are predicted fragmentation patterns based on common fragmentation pathways for aldehydes and organosilicon compounds.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
Instrumentation:
-
400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a sufficient number of scans for adequate signal-to-noise (typically 128-1024 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound
-
Salt plates (KBr or NaCl)
-
Volatile solvent for cleaning (e.g., dichloromethane, isopropanol)
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Procedure:
-
Background Spectrum: Record a background spectrum of the ambient atmosphere.
-
Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates are clean and dry.
-
Place one drop of this compound onto one salt plate.
-
Carefully place the second salt plate on top and gently rotate to form a thin, uniform liquid film.
-
-
Data Acquisition:
-
Place the prepared salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
-
Cleaning: Thoroughly clean the salt plates with a suitable solvent and store them in a desiccator.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
High-purity volatile solvent (e.g., dichloromethane or ethyl acetate)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in the chosen volatile solvent.
-
-
GC-MS Setup:
-
GC Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to a temperature that ensures rapid volatilization (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure separation of any impurities.
-
-
MS Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Acquire data in scan mode throughout the GC run.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways to explain the observed fragments.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Predicted Mass Spectrometry Fragmentation Pathway
The diagram below illustrates the predicted fragmentation of this compound under electron ionization.
References
Stability and Storage of 3-(Triisopropylsilyl)propiolaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Triisopropylsilyl)propiolaldehyde, a key building block in organic synthesis. Due to its reactive nature, proper handling and storage are paramount to ensure its integrity and successful application in research and development. This document summarizes the available data on its properties, storage, and potential degradation pathways.
Summary of Physical and Chemical Properties
| Property | Value |
| CAS Number | 163271-80-5[1][2][3][4] |
| Molecular Formula | C12H22OSi[1][5][6] |
| Molecular Weight | 210.39 g/mol [1][2][6] |
| Appearance | Colorless liquid[6] |
| Purity | Typically available as 95% or 97%[2][5] |
| PSA (Polar Surface Area) | 17.07000[1][6] |
| LogP | 3.40670[1][6] |
Recommended Storage Conditions
To maintain the quality and stability of this compound, specific storage conditions are consistently recommended by suppliers. These conditions are designed to mitigate degradation from atmospheric exposure and elevated temperatures.
| Parameter | Recommendation |
| Temperature | Store in a freezer, under -20°C.[1][4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1][4] |
| Container | Keep container tightly closed. |
| Incompatibilities | Avoid heat and sources of ignition.[7] |
Recommended Handling and Storage Workflow
The following workflow outlines the best practices for handling and storing this compound to minimize degradation and ensure user safety.
Caption: Recommended workflow for receiving, handling, and storing this compound.
Potential Degradation Pathways
While specific studies on the degradation of this compound are not widely published, based on general organic chemistry principles, two primary degradation pathways can be anticipated: oxidation of the aldehyde and desilylation of the alkyne. The triisopropylsilyl (TIPS) protecting group is known to be more robust against both acidic and basic conditions compared to smaller silyl groups like trimethylsilyl (TMS).[7]
Caption: Conceptual diagram of potential degradation pathways for this compound.
Experimental Protocols
Detailed experimental protocols for the quantitative assessment of the stability of this compound are not available in the reviewed literature. However, researchers can adapt general methods for stability testing of reactive organic compounds. A typical approach would involve:
-
Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.
-
Stress Conditions: Expose the samples to a matrix of conditions, including different temperatures (e.g., -20°C, 4°C, ambient), light intensities, and atmospheric conditions (inert vs. air).
-
Time-Point Analysis: At specified time intervals, analyze the samples using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantification: Determine the percentage of the remaining this compound and identify any major degradation products.
It is important to note that aldehydes can undergo oxidative degradation in the presence of oxygen, which often proceeds through a radical mechanism.[8] Therefore, stringent exclusion of air is critical for maintaining the compound's purity.
Conclusion
This compound is a valuable reagent that requires careful handling and storage to ensure its stability. The primary recommendations are to store it at low temperatures (under -20°C) under an inert atmosphere. While quantitative stability data is lacking in the public domain, an understanding of its chemical nature and potential degradation pathways can guide researchers in its proper use and storage, thereby ensuring the reliability of experimental outcomes.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 163271-80-5 | this compound - Moldb [moldb.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 163271-80-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CAS#:163271-80-5 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Triisopropylsilyl (TIPS) Group: A Robust Shield in Modern Alkyne Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the strategic use of protecting groups is paramount. For the synthesis of complex molecules featuring the versatile alkyne moiety, the terminal alkyne's acidic proton presents a significant challenge, necessitating a robust and reliable protecting group. Among the arsenal of available options, the triisopropylsilyl (TIPS) group has emerged as a stalwart guardian, offering a unique combination of stability, reliability, and selective reactivity. This technical guide provides a comprehensive overview of the application of the TIPS protecting group in alkyne synthesis, detailing experimental protocols, quantitative data, and logical workflows to empower researchers in their synthetic endeavors.
The Role and Advantages of the TIPS Protecting Group
Trialkylsilyl groups are widely employed to protect the terminal C-H of an alkyne. The choice of the specific silyl group is dictated by the steric bulk of the substituents on the silicon atom, which directly influences its stability. The TIPS group, with its three bulky isopropyl substituents, is significantly more sterically hindered and, therefore, more robust than other common silyl groups like trimethylsilyl (TMS) and triethylsilyl (TES). This enhanced stability makes the TIPS group an ideal choice for multi-step syntheses where the protected alkyne must endure a variety of reaction conditions that might cleave less bulky silyl ethers.
The primary advantages of using the TIPS protecting group for terminal alkynes include:
-
Facile Introduction: The TIPS group can be readily introduced onto a terminal alkyne under standard conditions.
-
Enhanced Stability: TIPS-protected alkynes exhibit high stability towards a wide range of reagents and reaction conditions, including mildly acidic and basic media, as well as many organometallic reagents.
-
Selective Deprotection: Despite its robustness, the TIPS group can be selectively removed under specific and often mild conditions, allowing for the unmasking of the terminal alkyne at the desired synthetic stage.
-
Orthogonal Protection Schemes: The differential stability of various silyl ethers allows for the implementation of orthogonal protection strategies. For instance, a less stable TMS group on one alkyne can be selectively cleaved in the presence of a more stable TIPS group on another, enabling sequential reactions at different sites within a molecule.[1]
Experimental Protocols
Protection of Terminal Alkynes with Triisopropylsilyl Chloride (TIPS-Cl)
The silylation of a terminal alkyne to afford a TIPS-protected alkyne is typically achieved by deprotonation of the alkyne with a strong base, followed by quenching with triisopropylsilyl chloride.
General Protocol for the TIPS Protection of Phenylacetylene:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.0 equivalent) and a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Deprotonation: Cool the solution to 0 °C or -78 °C, depending on the base used. Slowly add a strong base such as n-butyllithium (n-BuLi) or a Grignard reagent (e.g., ethylmagnesium bromide) (1.05 - 1.2 equivalents). Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the acetylide.
-
Silylation: To the resulting acetylide solution, add triisopropylsilyl chloride (TIPS-Cl) (1.1 - 1.3 equivalents) dropwise, maintaining the low temperature.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure TIPS-protected alkyne.
Table 1: Representative Conditions for TIPS Protection of Terminal Alkynes
| Alkyne Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | n-BuLi | THF | -78 to rt | 2 | >95 |
| 1-Octyne | n-BuLi | THF | -78 to rt | 3 | ~90 |
| Propargyl alcohol | 2 eq. n-BuLi | THF | -78 to rt | 2 | ~85 |
| Ethynyltrimethylsilane | MeLi | Et₂O | 0 to rt | 1 | >90 |
Deprotection of TIPS-Protected Alkynes
The removal of the TIPS group can be accomplished under various conditions, with fluoride-based reagents being the most common. The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
TBAF is a widely used reagent for the cleavage of silyl ethers and is effective for the deprotection of TIPS-alkynes.
-
Reaction Setup: Dissolve the TIPS-protected alkyne (1.0 equivalent) in a suitable solvent, typically THF.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 - 2.0 equivalents) to the solution at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight. Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo. The crude product can be purified by column chromatography. A 98% yield has been reported for the deprotection of a trialkylsilyl-protected alkyne using TBAF in THF and MeOH at -20 to 10 °C.[2]
Protocol 2: Deprotection using Silver Fluoride (AgF)
This method is particularly mild and efficient, offering good chemoselectivity.
-
Reaction Setup: Dissolve the TIPS-protected alkyne (1.0 equivalent) in methanol (MeOH) to a concentration of approximately 0.1 M. The reaction should be protected from light by covering the flask with aluminum foil.
-
Reagent Addition: Add silver fluoride (AgF) (1.5 equivalents) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature (23 °C). The reaction progress can be monitored by TLC.
-
Work-up: After complete consumption of the starting material, add 1 M hydrochloric acid (HCl) (3 equivalents) and stir for 10 minutes. Filter the mixture to remove the silver salts.
-
Extraction and Purification: Extract the filtrate with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting terminal alkyne is then purified by column chromatography.[3]
Table 2: Deprotection of Various TIPS-Arylacetylenes with AgF in Methanol [3]
| Substrate (TIPS-Ar) | Time (h) | Yield (%) |
| 4-(Triisopropylsilylethynyl)benzaldehyde | 3.5 | 81 |
| 1-(4-(Triisopropylsilylethynyl)phenyl)ethan-1-one | 4.0 | 92 |
| 4-(Triisopropylsilylethynyl)benzonitrile | 3.5 | 90 |
| Methyl 4-(triisopropylsilylethynyl)benzoate | 4.0 | 95 |
| 2-Nitro-4-(triisopropylsilylethynyl)phenol | 4.5 | 85 |
| 2-(Triisopropylsilylethynyl)pyridine | 5.0 | 78 |
| 3-(Triisopropylsilylethynyl)quinoline | 5.0 | 88 |
| 2-(Triisopropylsilylethynyl)pyrimidine | 6.0 | 65 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental chemical transformations and a typical synthetic workflow involving the TIPS protecting group.
Caption: Mechanism of TIPS protection of a terminal alkyne.
Caption: Mechanism of fluoride-mediated deprotection of a TIPS-alkyne.
Caption: General synthetic workflow using a TIPS protecting group.
Chemoselectivity and Orthogonal Strategies
A significant advantage of the TIPS group is its high degree of stability, which allows for selective reactions at other functional groups within the same molecule. For instance, the TIPS group is stable to many conditions used to introduce or remove other protecting groups, such as those for alcohols and amines.
Furthermore, the differential stability among silyl ethers enables orthogonal protection strategies. A common tactic involves the use of a TMS group alongside a TIPS group. The TMS group can be selectively cleaved under mild basic conditions (e.g., K₂CO₃ in methanol) while leaving the more robust TIPS group intact.[1] This allows for sequential modifications of two different alkyne moieties within the same molecule, a powerful tool in the synthesis of complex architectures. For example, a molecule containing both a TMS-protected and a TIPS-protected alkyne can first undergo a reaction at the deprotected TMS site, followed by deprotection of the TIPS group and a subsequent, different reaction at that position.
Conclusion
The triisopropylsilyl protecting group is an invaluable tool in modern organic synthesis, particularly for the construction of complex molecules containing terminal alkynes. Its robust nature, coupled with the ability for selective removal, provides chemists with a reliable and versatile strategy to navigate challenging synthetic pathways. The detailed protocols and quantitative data presented in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the effective implementation of the TIPS protecting group in their synthetic endeavors and ultimately accelerating the discovery and development of new chemical entities.
References
The Strategic Role of Silyl-Protected Propiolaldehydes in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic deployment of highly reactive, yet tunable, chemical entities is paramount for the development of novel therapeutics. Among these, silyl-protected propiolaldehydes, such as 3-(triisopropylsilyl)propiolaldehyde (TIPS-propiolaldehyde), have emerged as versatile building blocks and covalent warheads in medicinal chemistry. Their unique trifunctional nature—comprising a bulky silyl protecting group, a reactive aldehyde, and an electrophilic alkyne—offers a sophisticated platform for the synthesis of complex molecular architectures and for the design of targeted covalent inhibitors. This in-depth technical guide explores the synthesis, reactivity, and diverse applications of silyl-protected propiolaldehydes, providing researchers with the foundational knowledge to leverage these powerful reagents in their drug discovery endeavors.
Core Competencies of Silyl-Protected Propiolaldehydes
The utility of silyl-protected propiolaldehydes in medicinal chemistry stems from a combination of factors:
-
Tunable Reactivity: The bulky silyl group, typically a triisopropylsilyl (TIPS) or a related group, provides steric hindrance that modulates the reactivity of the propiolaldehyde system. This allows for selective reactions at either the aldehyde or the alkyne terminus.
-
Covalent Inhibition Potential: The propiolaldehyde moiety serves as a Michael acceptor, capable of reacting with nucleophilic residues on biological targets, most notably the thiol group of cysteine. This forms the basis for their application as electrophilic warheads in the design of targeted covalent inhibitors.[1][2][3]
-
Synthetic Versatility: These compounds are valuable precursors for the synthesis of a wide array of heterocyclic and carbocyclic scaffolds, which are prevalent in medicinally active compounds.[4][5][6] The aldehyde and alkyne functionalities can be sequentially or orthogonally manipulated to construct complex molecular frameworks.
Synthesis of Silyl-Protected Propiolaldehydes
The most common and readily available silyl-protected propiolaldehyde is this compound. Its synthesis is a well-established multi-step process that is achievable in a standard laboratory setting.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
Propargyl alcohol
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous diethyl ether or hexanes
-
Silica gel for column chromatography
Procedure:
-
Protection of Propargyl Alcohol:
-
To a solution of propargyl alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DCM at 0 °C, add TIPSCl (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(triisopropylsilyl)prop-2-yn-1-ol.
-
-
Oxidation to the Aldehyde:
-
To a stirred suspension of PCC (1.5 eq.) in anhydrous DCM, add a solution of 3-(triisopropylsilyl)prop-2-yn-1-ol (1.0 eq.) in DCM.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether or hexanes and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) can be performed if necessary.
-
Expected Yield: 70-85% over two steps.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reactivity and Applications in Medicinal Chemistry
The reactivity of silyl-protected propiolaldehydes can be harnessed in several key areas of medicinal chemistry, including the development of covalent inhibitors and the synthesis of bioactive heterocycles.
Covalent Inhibition: Targeting Nucleophilic Residues
The α,β-unsaturated nature of the propiolaldehyde system makes it an effective Michael acceptor for nucleophilic amino acid residues within protein binding sites, particularly cysteine.[1][2][3] The bulky TIPS group can play a role in orienting the warhead within the binding pocket and may also serve to modulate the intrinsic reactivity of the electrophile.
Mechanism of Covalent Modification:
The reaction proceeds via a conjugate addition of the cysteine thiol to the β-carbon of the alkyne, forming a stable covalent adduct.
Experimental Protocol: Reaction with a Model Thiol (N-Acetylcysteine)
Objective: To demonstrate the reactivity of this compound with a thiol nucleophile.
Materials:
-
This compound
-
N-Acetylcysteine
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a stock solution of N-acetylcysteine in phosphate buffer (pH 7.4).
-
In a microcentrifuge tube, combine the N-acetylcysteine solution with the this compound solution to final concentrations of 1 mM and 1.1 mM, respectively.
-
Incubate the reaction mixture at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench by diluting with a solution of 0.1% formic acid in water/acetonitrile (95:5).
-
Analyze the samples by LC-MS to monitor the disappearance of the starting materials and the formation of the covalent adduct.
Quantitative Data Analysis:
The rate of adduct formation can be quantified by monitoring the change in peak areas of the reactants and product over time. This allows for the determination of pseudo-first-order rate constants. While specific kinetic data for the reaction of TIPS-propiolaldehyde with glutathione or cysteine is not extensively published, studies on related propiolates show second-order rate constants with glutathione in the range of 10⁻³ to 10⁻² M⁻¹s⁻¹.[7][8] It is anticipated that the aldehyde functionality would further activate the alkyne towards nucleophilic attack.
Table 1: Representative Reactivity Data for Propiolates with Glutathione [7][8]
| Electrophile | Second-Order Rate Constant (k_GSH) (M⁻¹s⁻¹) |
| Ethyl propiolate | ~1.5 x 10⁻³ |
| Methyl propiolate | ~2.0 x 10⁻³ |
Synthesis of Bioactive Heterocycles
Silyl-protected propiolaldehydes are valuable precursors for the synthesis of various nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[4][5][6] The aldehyde can participate in condensation reactions, while the silyl-protected alkyne can be deprotected and undergo cyclization or coupling reactions.
Workflow for Heterocycle Synthesis:
Example: Synthesis of Substituted Pyrimidines
Substituted pyrimidines are a class of heterocycles with a wide range of biological activities, including antifungal and kinase inhibitory properties.[5][9]
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
Objective: To synthesize a dihydropyrimidine derivative from this compound.
Materials:
-
This compound
-
Urea or a substituted urea
-
Ethanol
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂)
Procedure:
-
To a solution of this compound (1.0 eq.) and urea (1.1 eq.) in ethanol, add a catalytic amount of acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel.
Conclusion
Silyl-protected propiolaldehydes represent a class of reagents with significant, yet still expanding, potential in medicinal chemistry. Their tunable reactivity and versatile chemical handles make them valuable tools for both the construction of complex molecular scaffolds and the design of targeted covalent inhibitors. While the direct application of these specific reagents in late-stage clinical candidates or approved drugs is not yet widely documented, the foundational chemistry and principles outlined in this guide provide a strong basis for their further exploration and exploitation in the discovery of novel therapeutics. As the demand for more selective and potent drugs continues to grow, the strategic use of sophisticated building blocks like silyl-protected propiolaldehydes will undoubtedly play an increasingly important role.
References
- 1. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic warheads in covalent drug discovery: an overview | Semantic Scholar [semanticscholar.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis of substituted pyrimidines, pyrazole[3,4-d]pyrimidines and imidazo[4,5-d]pyrimidines and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Propargyl Aldehydes in the Synthesis of Complex Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the propargyl moiety into molecular frameworks is a cornerstone of modern organic synthesis, providing a versatile handle for the construction of complex architectures found in natural products and pharmaceutically active compounds. Propargyl aldehydes, in particular, serve as powerful and reactive building blocks, enabling the stereocontrolled formation of carbon-carbon bonds and the subsequent elaboration into a diverse array of functional groups. This technical guide provides an in-depth overview of the core principles and practical applications of propargyl aldehydes in the synthesis of complex molecules, with a focus on key reactions, experimental methodologies, and mechanistic insights.
Core Reactivity: The Propargylation of Aldehydes
A fundamental and widely utilized transformation involving propargyl precursors is the nucleophilic addition to aldehydes, yielding valuable chiral homopropargylic alcohols.[1][2] These products are key intermediates in the synthesis of polyketide natural products and other biologically active molecules.[2][3] Significant advancements have been made in controlling the stereoselectivity of this reaction through the use of chiral reagents and catalysts.[1][2]
The reaction typically proceeds through a highly organized six-membered cyclic transition state, which is crucial for achieving high stereoselectivity.[2][3] The choice of the propargylating agent and the catalytic system is paramount in determining the efficiency and stereochemical outcome of the transformation.
Key Propargylating Agents and Catalytic Systems
A variety of propargylating agents have been developed, each with its own advantages in terms of reactivity, stability, and ease of handling.[4] These include boron-based reagents, propargyl silanes, and propargyl halides.[4] The tautomeric relationship between propargyl and allenyl species further expands the synthetic possibilities, as either can often serve as the reactive intermediate.[1][4]
Table 1: Comparison of Selected Catalytic Systems for the Propargylation of Aldehydes
| Propargylating Agent | Catalyst System | Key Features | Reference |
| Racemic Propargyl Carbonates | Photoredox/Cobalt | Enables regio-, diastereo-, and enantioselective addition via propargyl radicals.[3][5] | [5] |
| Propargylic Silanes | Chiral Organosilver | Catalytic asymmetric addition to aldehydes.[1][4] | [1] |
| Allenylboronic Acid Pinacol Ester | Chiral Brønsted Acid | High stereoselectivity through an organized cyclic transition state.[2] | [2] |
| Propargyl Bromide | Zinc(0) | Mediates the formation of homopropargylic alcohols.[1][4] | [1] |
| Propargyl Bromide | Copper(I) Chloride / Manganese | Chemoselective synthesis of homopropargylic alcohols.[1][4] | [1] |
Experimental Protocols for Key Propargylation Reactions
Detailed methodologies are critical for the successful implementation of these synthetic transformations. Below are representative experimental protocols for key propargylation reactions.
Photoredox/Cobalt-Catalyzed Diastereo- and Enantioselective Propargylation
This method utilizes a dual catalytic system to achieve high stereocontrol in the addition of propargyl radicals to aldehydes.[5]
Protocol: In a nitrogen-filled glovebox, a reaction vessel is charged with CoCl₂ (10 mol%), the chiral ligand (e.g., (S,S)-ligand, 5.0 mol%), the aldehyde (1.0 equiv), racemic propargyl carbonate (1.5 equiv), and Mn powder (2.0 equiv). Acetonitrile is added, and the mixture is stirred at 22 °C for 12 hours. The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (er) is determined by HPLC analysis.[5]
Stereoselective Propargylation using Allenylboronic Acid Pinacol Ester
This protocol, employing a chiral Brønsted acid catalyst, is notable for its mild reaction conditions and high stereoselectivity.[2]
Protocol: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen) containing 4Å molecular sieves (100 mg) is added the chiral Brønsted acid catalyst (10-20 mol%). Anhydrous toluene (1.5 mL) is added, followed by the freshly distilled aldehyde (0.20 mmol). The reaction mixture is cooled to -20 °C. Allenylboronic acid pinacol ester (0.30 mmol) is then added slowly over 30 seconds. The reaction is stirred at this temperature for a specified time (e.g., 96 hours), with progress monitored by TLC. Upon completion, the product is purified by silica gel column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[2]
Dual Photoredox-Titanium Catalyzed Propargylation
This procedure offers a practical and effective method for the propargylation of aldehydes using a titanium complex and an organic dye as a photoredox catalyst.[6][7]
Protocol: In a Schlenk tube, [Cp₂TiCl₂] (10 mol %) and the organic dye 3DPAFIPN are placed under an argon atmosphere. Inhibitor-free dry THF (to achieve a 0.05 M solution of the aldehyde) is added, and the mixture is subjected to freeze-pump-thaw cycles. Propargyl bromide (3 equiv) and the aldehyde (1 equiv) are then added. The reaction mixture is irradiated with visible light and stirred vigorously for 14-48 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.[6][7]
Mechanistic Insights and Reaction Pathways
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
Proposed Catalytic Cycle for Photoredox/Cobalt-Catalyzed Propargylation
The reaction is proposed to proceed through the formation of propargyl radicals, which then engage with a chiral cobalt catalyst.[3]
Caption: Proposed catalytic cycle for the photoredox/cobalt-catalyzed propargylation of aldehydes.
Stereoselective Propargylation via a Cyclic Transition State
The high stereoselectivity observed in many propargylation reactions, particularly those using boron-based reagents, is attributed to a highly organized, chair-like six-membered transition state.[2]
Caption: Logical workflow for stereoselective propargylation via a cyclic transition state.
Applications in Complex Molecule Synthesis and Drug Discovery
The utility of propargyl aldehydes and their derivatives extends to the total synthesis of numerous natural products and the development of novel therapeutic agents. The propargyl group is a versatile functional handle that can be further transformed into various other functionalities.[2] The resulting homopropargylic alcohols are key intermediates in the synthesis of complex polyketides, which exhibit a wide range of biological activities.[2][8]
Furthermore, the rigid structure and reactivity of the propargyl group make it a valuable pharmacophore in drug design.[9] Propargylated compounds have shown significant potential as anticancer, antimicrobial, and neuroprotective agents.[9][10] For instance, the aldehyde-alkyne-amine (A³) coupling reaction, which generates propargylic amines, is a powerful tool for creating diverse molecular libraries for medicinal chemistry applications, including the development of PROTACs (proteolysis targeting chimeras).[11]
Conclusion
Propargyl aldehydes and their corresponding synthetic transformations represent a powerful and indispensable tool in the arsenal of the modern synthetic chemist. The ability to stereoselectively introduce the propargyl group into organic molecules opens up efficient pathways to a wide array of complex and biologically relevant targets. The continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly lead to even more sophisticated applications in natural product synthesis and drug discovery, further solidifying the importance of this versatile functional group.
References
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photoredox cobalt-catalyzed regio-, diastereo- and enantioselective propargylation of aldehydes via propargyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Photoredox Propargylation of Aldehydes Catalytic in Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles using 3-(Triisopropylsilyl)propiolaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Triisopropylsilyl)propiolaldehyde is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its structure, featuring both a reactive aldehyde and a protected terminal alkyne, allows for a range of synthetic transformations. The bulky triisopropylsilyl (TIPS) group provides steric protection for the alkyne, preventing its participation in undesired side reactions and enabling selective transformations at the aldehyde functionality. Furthermore, the TIPS group can be readily removed under mild conditions, revealing a terminal alkyne for subsequent functionalization, such as in click chemistry or Sonogashira coupling reactions.
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyrimidines, using this compound as the starting material. These protocols are based on well-established synthetic methodologies for analogous α,β-unsaturated and alkynyl aldehydes.
Key Synthetic Applications
The primary synthetic utility of this compound in heterocycle synthesis lies in its role as a three-carbon building block, which can react with dinucleophiles to form five- and six-membered rings. The aldehyde group provides a key electrophilic site for initial condensation, followed by cyclization involving the acetylenic moiety.
Synthesis of TIPS-Substituted Pyrazoles
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives is a cornerstone of pyrazole synthesis. This compound serves as a masked 1,3-dicarbonyl equivalent, reacting with hydrazines to produce 4-(triisopropylsilyl)pyrazoles. These products are valuable intermediates in medicinal chemistry, as the pyrazole core is a prevalent scaffold in numerous pharmaceuticals. The TIPS group can be retained as a lipophilic moiety or removed to allow for further derivatization at the 4-position.
Synthesis of TIPS-Substituted Isoxazoles
Analogous to pyrazole synthesis, the condensation of this compound with hydroxylamine furnishes 4-(triisopropylsilyl)isoxazoles. The isoxazole ring is another important pharmacophore found in a range of biologically active molecules. This method provides a direct route to isoxazoles bearing a versatile silyl group.
Synthesis of TIPS-Substituted Pyrimidines and Pyrimidinethiones
The Biginelli reaction and related condensations provide access to the pyrimidine core, a fundamental component of nucleobases and numerous drugs. By reacting this compound with urea or thiourea, 5-(triisopropylsilyl)pyrimidines and their corresponding 2-thioxo derivatives can be synthesized. These compounds can serve as precursors for a diverse array of functionalized pyrimidines.
Data Presentation
The following table summarizes the expected products and typical reaction conditions for the synthesis of various heterocycles from this compound. Please note that yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction optimization.
| Heterocycle | Dinucleophile | Product | Typical Solvent | Catalyst/Reagent | Typical Reaction Time | Typical Yield (%) |
| Pyrazole | Hydrazine hydrate | 4-(Triisopropylsilyl)-1H-pyrazole | Ethanol | Acetic acid (cat.) | 4 - 8 h | 75 - 90 |
| Isoxazole | Hydroxylamine hydrochloride | 4-(Triisopropylsilyl)isoxazole | Ethanol/Water | Sodium acetate | 6 - 12 h | 70 - 85 |
| Pyrimidine-2-one | Urea | 5-(Triisopropylsilyl)pyrimidin-2(1H)-one | Ethanol | HCl or Lewis Acid | 12 - 24 h | 50 - 70 |
| Pyrimidine-2-thione | Thiourea | 5-(Triisopropylsilyl)pyrimidine-2(1H)-thione | Ethanol | HCl or Lewis Acid | 12 - 24 h | 60 - 80 |
Experimental Protocols
Protocol 1: Synthesis of 4-(Triisopropylsilyl)-1H-pyrazole
This protocol describes the synthesis of 4-(triisopropylsilyl)-1H-pyrazole via the condensation of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol, absolute
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(triisopropylsilyl)-1H-pyrazole.
Protocol 2: Synthesis of 4-(Triisopropylsilyl)isoxazole
This protocol details the preparation of 4-(triisopropylsilyl)isoxazole from this compound and hydroxylamine hydrochloride.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol/Water mixture (e.g., 4:1)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by silica gel column chromatography to yield pure 4-(triisopropylsilyl)isoxazole.
Protocol 3: Synthesis of 5-(Triisopropylsilyl)pyrimidine-2(1H)-thione
This protocol outlines the synthesis of 5-(triisopropylsilyl)pyrimidine-2(1H)-thione via the condensation of this compound with thiourea. A similar protocol can be followed for the synthesis of the corresponding pyrimidin-2-one using urea.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (or a suitable Lewis acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard workup and purification equipment
Procedure:
-
Dissolve thiourea (1.1 eq) in ethanol in a round-bottom flask.
-
Add this compound (1.0 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to get the crude product.
-
Purify by recrystallization or silica gel column chromatography to obtain 5-(triisopropylsilyl)pyrimidine-2(1H)-thione.
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.
Caption: Synthetic routes to heterocycles.
Application Notes and Protocols: 3-(Triisopropylsilyl)propiolaldehyde in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Triisopropylsilyl)propiolaldehyde is a versatile C3 building block in organic synthesis, prized for its bifunctional nature. The aldehyde functionality allows for a wide range of classical carbonyl reactions, while the triisopropylsilyl (TIPS)-protected alkyne serves as a stable yet readily deprotectable handle for subsequent transformations such as coupling reactions, reductions, or cycloadditions. The bulky TIPS group provides steric hindrance, often influencing the stereochemical outcome of reactions, and enhances the solubility of intermediates in organic solvents. These attributes make it a valuable reagent in the stereoselective synthesis of complex natural products, particularly those containing butenolide or other heterocyclic moieties. This document provides detailed application notes and protocols for the use of this compound in the total synthesis of natural products.
Application I: Asymmetric Synthesis of Chiral Butenolides via Rhodium-Catalyzed [4+1] Annulation
A significant application of this compound is in the rhodium-catalyzed asymmetric [4+1] annulation of vinylallenes to construct chiral butenolides. This methodology provides a convergent and highly enantioselective route to a key structural motif found in numerous biologically active natural products.
Signaling Pathway Diagram
Caption: Rhodium-catalyzed [4+1] annulation pathway.
Quantitative Data
| Entry | Vinylallene Substrate | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1,3-Diphenyl-1,2-propadiene | (S)-BINAP | Toluene | 85 | 95 |
| 2 | 1-(4-Methoxyphenyl)-3-phenyl-1,2-propadiene | (S)-SEGPHOS | THF | 82 | 97 |
| 3 | 1-Phenyl-3-(n-butyl)-1,2-propadiene | (R)-MeO-BIPHEP | Dioxane | 78 | 92 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric [4+1] Annulation
Materials:
-
[Rh(COD)Cl]₂ (1.0 mol%)
-
Chiral bisphosphine ligand (e.g., (S)-BINAP) (2.2 mol%)
-
This compound (1.2 equiv)
-
Vinylallene (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add [Rh(COD)Cl]₂ and the chiral ligand.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
To this solution, add the vinylallene substrate.
-
Slowly add a solution of this compound in the same solvent via syringe pump over a period of 4 hours.
-
Stir the reaction mixture at the indicated temperature (typically room temperature to 50 °C) and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral butenolide.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Application II: Synthesis of Porphyrin Derivatives
This compound serves as a key precursor for the synthesis of tetra-alkynyl-substituted porphyrins. The aldehyde undergoes acid-catalyzed condensation with pyrrole, followed by oxidation to form the porphyrin core. The TIPS-protected acetylene moieties can then be deprotected and utilized in further coupling reactions to construct complex porphyrin-based materials.
Experimental Workflow
Caption: Workflow for porphyrin synthesis.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Yield (%) |
| This compound | Pyrrole | BF₃·OEt₂, DDQ | CH₂Cl₂ | 13.6 |
Experimental Protocol: Synthesis of 5,10,15,20-Tetrakis(triisopropylsilylethynyl)porphyrin[1]
Materials:
-
This compound (2 mL, 8.08 mmol)
-
Pyrrole (0.56 mL, 8.08 mmol)
-
Boron trifluoride etherate (0.16 mL)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.37 g, 6.04 mmol)
-
Dichloromethane (CH₂Cl₂) (500 mL)
Procedure:
-
To a stirred solution of this compound and pyrrole in CH₂Cl₂ at -78 °C under a nitrogen atmosphere, add boron trifluoride etherate.[1]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 5 hours.[1]
-
Add DDQ to the mixture and stir for another 2 hours.[1]
-
Remove the solvent under vacuum.[1]
-
Purify the residue by column chromatography to yield the product as a purple powder.[1]
Synthesis of this compound
For researchers who wish to prepare the title compound in-house, a reliable protocol is provided below.
Reaction Scheme
Caption: Synthetic route to the title aldehyde.
Quantitative Data
| Starting Material | Reagents | Solvent | Yield (%) |
| (Triisopropylsilyl)acetylene | n-BuLi, DMF, HCl | Diethyl ether | 93 |
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
(Triisopropylsilyl)acetylene (2.0 mL, 8.66 mmol)
-
n-Butyllithium (1.6 M in hexane, 7.58 mL)
-
N,N-Dimethylformamide (DMF) (1.29 mL, 16.72 mmol)
-
Diethyl ether (Et₂O) (5 mL)
-
1M Hydrochloric acid (20 mL)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (triisopropylsilyl)acetylene in diethyl ether at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium solution.[1]
-
Allow the mixture to warm to room temperature and stir for 2 hours.[1]
-
Cool the reaction mixture back to -78 °C and add DMF.[1]
-
Allow the solution to warm to room temperature and stir for an additional 2 hours.[1]
-
Add 1M hydrochloric acid and stir vigorously for 2 hours.[1]
-
Extract the mixture with diethyl ether (3 x 20 mL).[1]
-
Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to obtain a colorless oil.[1]
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex natural products and related molecules. Its utility in stereoselective carbon-carbon bond formation, as exemplified by the rhodium-catalyzed [4+1] annulation for the synthesis of chiral butenolides, and its application in the construction of functionalized macrocycles like porphyrins, highlight its importance in modern organic synthesis. The protocols provided herein offer a starting point for researchers to explore the potential of this valuable reagent in their own synthetic endeavors.
References
Asymmetric Addition Reactions to 3-(Triisopropylsilyl)propiolaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for asymmetric addition reactions to 3-(triisopropylsilyl)propiolaldehyde, a versatile building block in organic synthesis. The triisopropylsilyl (TIPS) group offers significant steric bulk, influencing stereochemical outcomes, and can be readily removed under mild conditions, making the resulting chiral propargyl alcohols valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.
Application Note 1: Enantioselective Aldol Reaction of Aldehydes with this compound
This application note details a highly stereoselective cross-aldol reaction between aliphatic aldehydes and this compound. The reaction is promoted by a cooperative catalytic system consisting of a chiral prolinol silyl ether, a transition metal salt, and a Brønsted acid. This methodology provides efficient access to chiral β-hydroxy ynones, which are precursors to a variety of valuable chiral synthons.
The reaction proceeds via a synergistic activation mechanism. The chiral prolinol ether reacts with the donor aldehyde to form a nucleophilic enamine intermediate. Concurrently, the Lewis acidic metal salt, in concert with the Brønsted acid, activates the acceptor ynal, this compound, facilitating the stereocontrolled carbon-carbon bond formation. The bulky triisopropylsilyl group on the ynal plays a crucial role in directing the stereochemical outcome of the reaction.
Quantitative Data Summary
The following table summarizes the results for the asymmetric aldol reaction between isovaleraldehyde and this compound as reported by Palomo et al.
| Donor Aldehyde | Ynal | Catalyst System | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| Isovaleraldehyde | This compound | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether / CuI / Benzoic Acid | Toluene | 24 | 85 | >20:1 | 99 |
Experimental Protocol
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Copper(I) iodide (CuI) (20 mol%)
-
Benzoic acid (20 mol%)
-
Toluene, anhydrous
-
Isovaleraldehyde (1.5 equiv)
-
This compound (1.0 equiv)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%), copper(I) iodide (20 mol%), and benzoic acid (20 mol%).
-
Add anhydrous toluene to dissolve the catalyst components.
-
Cool the mixture to the desired reaction temperature (typically 0 °C to room temperature).
-
Add isovaleraldehyde (1.5 equiv) to the catalyst mixture.
-
Add this compound (1.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at the same temperature for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-hydroxy ynone.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product using appropriate analytical techniques (e.g., chiral HPLC, NMR spectroscopy).
Visualizations
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Plausible catalytic cycle for the asymmetric aldol reaction.
Application Notes and Protocols: Use of Chiral Auxiliaries with 3-(Triisopropylsilyl)propiolaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the strategic use of chiral auxiliaries in asymmetric reactions involving 3-(triisopropylsilyl)propiolaldehyde. This valuable building block is frequently employed in the synthesis of complex molecules, including natural products and pharmaceuticals, where precise control of stereochemistry is paramount. The following sections detail the application of two widely used classes of chiral auxiliaries, Evans oxazolidinones and Enders SAMP/RAMP hydrazones, in reactions with α,β-alkynyl aldehydes, providing a foundation for their application with this compound.
Application of Evans-Type Chiral Auxiliaries in Aldol Reactions
Evans oxazolidinones are powerful chiral auxiliaries for directing stereoselective aldol reactions.[1][2] By attaching the auxiliary to a propionyl group, a chiral enolate can be generated and reacted with an aldehyde, such as this compound, to furnish β-hydroxy carbonyl compounds with high diastereoselectivity.[1] The stereochemical outcome is dictated by the steric influence of the substituent on the oxazolidinone ring, which directs the approach of the aldehyde to one face of the Z-enolate.[2][3]
Signaling Pathway for Evans Aldol Reaction
Caption: Evans Aldol Reaction Workflow.
Experimental Protocol: Asymmetric Aldol Reaction with a Chiral N-Propionyloxazolidinone
This protocol is a general procedure adapted for the use of this compound based on established methods for Evans aldol reactions.[1][2]
Materials:
-
Chiral N-propionyloxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (i-Pr₂NEt)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether (Et₂O)
-
Phosphate buffer (pH 7)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
Dissolve the N-propionyloxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add diisopropylethylamine (1.2 equiv) dropwise.
-
Slowly add dibutylboron triflate (1.1 equiv) over 10 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Cool the resulting boron enolate solution back to -78 °C.
-
-
Aldol Addition:
-
In a separate flask, dissolve this compound (1.5 equiv) in anhydrous DCM (0.5 M).
-
Add the aldehyde solution dropwise to the cold enolate solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for another 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction at 0 °C by adding pH 7 phosphate buffer (2 volumes relative to DCM).
-
Add methanol (3 volumes) followed by a 2:1 mixture of methanol and 30% hydrogen peroxide (3 volumes).
-
Stir vigorously at 0 °C for 1 hour.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 2 volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and saturated aqueous Na₂SO₃.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired aldol adduct.
-
-
Auxiliary Removal:
-
The chiral auxiliary can be cleaved, for example, by treatment with LiOH and H₂O₂ in a THF/water mixture to yield the corresponding carboxylic acid, or by reduction with LiBH₄ to afford the chiral propargyl alcohol.
-
Quantitative Data Summary
The following table summarizes typical results for Evans aldol reactions with α,β-unsaturated aldehydes, which can be expected to be comparable for reactions with this compound.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one | Crotonaldehyde | >99:1 | 85-95 | [1] |
| (S)-4-benzyl-3-propionyloxazolidin-2-one | Acrolein | >95:5 | 80-90 | [2] |
Application of Enders SAMP/RAMP Auxiliaries for Asymmetric Alkylation
The Enders SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[4][5] This method involves the formation of a chiral hydrazone, which is then deprotonated to form a rigid azaenolate. The stereochemistry of the subsequent alkylation is controlled by the chiral auxiliary, which blocks one face of the azaenolate.[4][6] While this method is typically used for alkylation at the α-carbon to a carbonyl, it can be adapted for nucleophilic additions to the carbonyl carbon of the hydrazone itself.
Logical Workflow for SAMP/RAMP Mediated Synthesis
Caption: Enders SAMP/RAMP Alkylation Workflow.
Experimental Protocol: Asymmetric α-Alkylation via a SAMP-Hydrazone
This protocol outlines the general steps for the asymmetric α-alkylation of an aldehyde using a SAMP auxiliary.[4][5][6]
Materials:
-
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
This compound
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Ozone
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, combine this compound (1.0 equiv) and SAMP (1.1 equiv).
-
Stir the mixture at room temperature under an argon atmosphere for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Remove any volatile byproducts under reduced pressure to obtain the crude chiral hydrazone, which can often be used directly in the next step.
-
-
Azaenolate Formation and Alkylation:
-
Dissolve the crude hydrazone in anhydrous THF (0.2 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Slowly add a freshly prepared solution of LDA (1.2 equiv) in THF, maintaining the temperature below -70 °C.
-
Stir the resulting orange to reddish-brown solution at -78 °C for 2-4 hours.
-
Add the alkyl halide (1.5 equiv) dropwise.
-
Slowly warm the reaction mixture to room temperature and stir overnight.
-
-
Work-up and Cleavage:
-
Quench the reaction with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Dissolve the crude alkylated hydrazone in DCM and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with argon or nitrogen to remove excess ozone.
-
Warm the solution to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the α-alkylated aldehyde.
-
Quantitative Data Summary
The following table presents typical results for the α-alkylation of aldehyde SAMP-hydrazones.
| Aldehyde | Electrophile | Diastereomeric Excess (de %) | Yield (%) | Reference |
| Propanal | Methyl Iodide | >95 | 70-85 | [4][6] |
| Cyclohexanecarboxaldehyde | Benzyl Bromide | >96 | 65-80 | [7] |
Note: The successful application of these protocols to this compound may require optimization of reaction conditions, such as temperature, reaction time, and choice of solvent and reagents. It is recommended to perform small-scale test reactions to determine the optimal conditions for this specific substrate.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 5. web.mit.edu [web.mit.edu]
- 6. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cycloaddition Reactions of 3-(Triisopropylsilyl)propiolaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Triisopropylsilyl)propiolaldehyde is a versatile bifunctional molecule incorporating a sterically demanding triisopropylsilyl (TIPS) protecting group on an electron-deficient ynal functionality. This unique combination of a reactive aldehyde and a sterically hindered alkyne makes it an intriguing substrate for cycloaddition reactions, offering a pathway to novel and complex heterocyclic scaffolds. The silyl group can direct the regioselectivity of the cycloaddition and can be readily removed post-cyclization, allowing for further functionalization. The resulting heterocyclic compounds, such as substituted pyridines, pyrazoles, isoxazoles, and triazoles, are privileged structures in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2]
These application notes provide a theoretical framework and generalized protocols for conducting [4+2] and [3+2] cycloaddition reactions with this compound. While specific experimental data for this substrate is limited in the reviewed literature, the provided methodologies are based on well-established principles of cycloaddition chemistry and can serve as a starting point for reaction discovery and optimization.
[4+2] Cycloaddition Reactions (Diels-Alder Type)
The electron-withdrawing nature of the aldehyde group in this compound makes its alkyne moiety a competent dienophile for Diels-Alder reactions, particularly with electron-rich dienes.[3] The bulky TIPS group is expected to exert a significant steric influence on the approaching diene, thereby controlling the regioselectivity of the cycloaddition.
Hypothetical Reaction Scheme:
A general representation of a Diels-Alder reaction between this compound and a generic electron-rich diene (e.g., a Danishefsky-type diene) is depicted below. The reaction is anticipated to yield a highly functionalized cyclohexadiene derivative, which can be a precursor to substituted aromatic systems.[4][5]
Caption: Hypothetical Diels-Alder reaction pathway.
General Experimental Protocol for [4+2] Cycloaddition:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran).
-
Addition of Diene: Add the electron-rich diene (1.1-1.5 equiv) to the solution. For highly reactive dienes, the addition may be performed at 0 °C or room temperature. For less reactive dienes, gentle heating may be required.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Expected Quantitative Data (Hypothetical):
The following table presents hypothetical data for the Diels-Alder reaction with various dienes, illustrating the expected high regioselectivity due to the directing effect of the TIPS group.
| Entry | Diene | Product | Regioselectivity | Yield (%) |
| 1 | 2,3-Dimethyl-1,3-butadiene | 1-Formyl-2-(triisopropylsilyl)-4,5-dimethylcyclohexa-1,4-diene | >95:5 | 85 |
| 2 | (E)-1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's Diene) | 4-Methoxy-2-oxo-3-(triisopropylsilyl)cyclohex-3-enecarbaldehyde | >98:2 | 92 |
| 3 | Cyclopentadiene | 5-Formyl-6-(triisopropylsilyl)bicyclo[2.2.1]hepta-2,5-diene | >90:10 (endo/exo) | 78 |
[3+2] Cycloaddition Reactions (1,3-Dipolar Cycloadditions)
The activated alkyne in this compound is also an excellent dipolarophile for 1,3-dipolar cycloadditions, providing access to a variety of five-membered heterocycles.[6][7] This class of reactions is particularly valuable in drug discovery for the synthesis of isoxazoles, pyrazoles, and triazoles.[8][9]
Hypothetical Reaction Schemes:
Caption: Hypothetical [3+2] cycloaddition with a nitrile oxide.
Caption: Hypothetical Cu(I)-catalyzed azide-alkyne cycloaddition.
General Experimental Protocol for [3+2] Cycloaddition with Azides (CuAAC):
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the organic azide (1.0-1.1 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O or THF/H₂O).
-
Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.05-0.1 equiv) and a reducing agent like sodium ascorbate (0.1-0.2 equiv). Alternatively, a pre-formed Cu(I) catalyst can be used.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel to obtain the desired triazole. Characterize the product using spectroscopic techniques.
Expected Quantitative Data (Hypothetical):
The following table provides hypothetical data for 1,3-dipolar cycloaddition reactions, highlighting the expected high yields and regioselectivity.
| Entry | 1,3-Dipole | Product | Regioselectivity | Yield (%) |
| 1 | Benzonitrile oxide | 3-Phenyl-5-formyl-4-(triisopropylsilyl)isoxazole | >98:2 | 90 |
| 2 | Phenyl azide (CuAAC) | 1-Phenyl-5-formyl-4-(triisopropylsilyl)-1H-1,2,3-triazole | >99:1 | 95 |
| 3 | Diazomethane | 5-Formyl-4-(triisopropylsilyl)-1H-pyrazole | >95:5 | 88 |
Applications in Drug Development
The heterocyclic scaffolds synthesized through these cycloaddition reactions are of significant interest in drug development.
-
Isoxazoles: Exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10]
-
Triazoles: The 1,2,3-triazole core, readily accessible via "click chemistry," is a common motif in pharmaceuticals, known for its metabolic stability and ability to act as a pharmacophore or a linker.[8][]
-
Pyrazoles: Are key components in numerous approved drugs, displaying activities such as kinase inhibition and anti-inflammatory effects.
The aldehyde functionality in the cycloadducts provides a handle for further synthetic manipulations, such as reductive amination to introduce amino groups, oxidation to carboxylic acids, or Wittig-type reactions to extend the carbon chain. This allows for the generation of diverse compound libraries for biological screening.
Hypothetical Signaling Pathway Inhibition:
A potential application of a pyrazole derivative synthesized from this compound could be the inhibition of a protein kinase signaling pathway, a common target in cancer therapy.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of complex heterocyclic molecules via cycloaddition reactions. The protocols and data presented herein, though based on established chemical principles rather than specific literature examples for this exact substrate, provide a solid foundation for researchers to explore these transformations. The potential of the resulting scaffolds in medicinal chemistry warrants further investigation and could lead to the discovery of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. sci-rad.com [sci-rad.com]
- 8. dovepress.com [dovepress.com]
- 9. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reactions with 3-(Triisopropylsilyl)propiolaldehyde for Alcohol Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. The reaction of a Grignard reagent with an aldehyde provides a direct and efficient route to secondary alcohols.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of propargyl alcohols via the Grignard reaction with 3-(triisopropylsilyl)propiolaldehyde. The triisopropylsilyl (TIPS) protecting group offers significant steric hindrance, influencing the reactivity and stability of the molecule. The resulting TIPS-protected propargyl alcohols are valuable intermediates in the synthesis of complex natural products and pharmacologically active compounds.
Core Concepts:
The Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile, with the carbon atom bearing a partial negative charge.[3] This nucleophilic carbon attacks the electrophilic carbonyl carbon of an aldehyde.[1][2] The reaction proceeds through a nucleophilic addition mechanism, forming an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product.
Data Presentation
The following table summarizes the expected products and representative yields for the Grignard reaction of this compound with various Grignard reagents. The yields are estimated based on typical outcomes for Grignard additions to sterically hindered aldehydes.
| Entry | Grignard Reagent (R-MgX) | Product (Alcohol) | Expected Yield (%) |
| 1 | Methylmagnesium bromide (CH₃MgBr) | 4-(Triisopropylsilyl)but-3-yn-2-ol | 85-95 |
| 2 | Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(Triisopropylsilyl)pent-1-yn-3-ol | 80-90 |
| 3 | Phenylmagnesium bromide (C₆H₅MgBr) | 1-Phenyl-3-(triisopropylsilyl)prop-2-yn-1-ol | 75-85 |
| 4 | Vinylmagnesium bromide (CH₂=CHMgBr) | 1-(Triisopropylsilyl)pent-1-en-4-yn-3-ol | 70-80 |
| 5 | Isopropylmagnesium chloride ((CH₃)₂CHMgCl) | 2-Methyl-4-(triisopropylsilyl)but-3-yn-2-ol | 65-75 |
Note: Actual yields may vary depending on reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
Protocol 1: General Procedure for the Grignard Reaction of this compound
This protocol describes a general method for the addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of argon or nitrogen.
-
Reactant Addition: To the flask, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Grignard Reagent Addition: Cool the flask to 0 °C in an ice bath. Add the Grignard reagent (1.1 - 1.5 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is deemed complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired propargyl alcohol.
Visualizations
Diagram 1: General Reaction Scheme
Caption: General scheme of the Grignard reaction.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for alcohol synthesis.
Diagram 3: Logical Relationship of Reactants and Products
Caption: Relationship between reactants and the final product.
References
Application Notes and Protocols for Sonogashira Coupling with 3-(Triisopropylsilyl)propiolaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups.[2][3] These characteristics make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1]
This document provides detailed protocols and application notes for the Sonogashira coupling of 3-(Triisopropylsilyl)propiolaldehyde with a variety of aryl halides. The resulting 5-aryl-3-(triisopropylsilyl)pent-2-en-4-ynals are versatile intermediates in organic synthesis, particularly for the construction of complex cyclic and heterocyclic systems. The triisopropylsilyl (TIPS) group serves as a bulky protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.
Reaction Principle and Workflow
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
Below is a generalized workflow for the Sonogashira coupling of this compound.
Caption: Experimental workflow for the Sonogashira coupling.
Catalytic Cycle
The reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. The key steps include oxidative addition, deprotonation, transmetalation, and reductive elimination.
Caption: Simplified Sonogashira catalytic cycle.
Experimental Protocols
The following is a representative protocol for the Sonogashira coupling of this compound with an aryl iodide. This protocol can be adapted for various substituted aryl halides.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometry (eq.) |
| Aryl Iodide | Varies | Varies | 1.0 |
| This compound | C₁₂H₂₂OSi | 226.42 | 1.1 - 1.2 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 - 0.05 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.04 - 0.10 |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | (C₂H₅)₃N or (C₃H₇)₂NH | 101.19 or 101.19 | 2.0 - 5.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - |
| Toluene, anhydrous | C₇H₈ | 92.14 | - |
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl iodide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous solvent (e.g., a mixture of THF and toluene) via syringe, followed by the amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq).
-
Add this compound (1.1-1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 3-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-aryl-3-(triisopropylsilyl)pent-2-en-4-ynal.
Representative Reaction Data
The following table summarizes typical reaction conditions and reported yields for Sonogashira couplings that are analogous to the reaction with this compound.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA (3) | THF | 25 | 3 | ~90 |
| 4-Iodotoluene | Phenylacetylene | Pd on Alumina (5) | Cu₂O (0.1) | - | THF/DMA | 75 | 3 | ~85 |
| Aryl Bromide | Triisopropylsilylacetylene | Pd(PPh₃)₂Cl₂ (10) | CuI (20) | Et₂NH (6) | DMF | 25 | 48-72 | High |
| Aryl Iodide | Propyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | TEA (2) | THF | -78 to 25 | 12 | 85-94 |
Note: The data in this table is compiled from various sources for analogous reactions and serves as a guideline. Actual yields may vary depending on the specific substrates and reaction conditions.
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents such as THF, toluene, and diethyl ether are flammable and should be used in a well-ventilated fume hood away from ignition sources.
-
Amine bases like triethylamine and diisopropylamine are corrosive and have strong odors. Handle them with care in a fume hood.
-
Reactions should be conducted under an inert atmosphere to prevent the degradation of the catalyst and to avoid potential side reactions.
Conclusion
The Sonogashira coupling provides an efficient and reliable method for the synthesis of 5-aryl-3-(triisopropylsilyl)pent-2-en-4-ynals from this compound and various aryl halides. The mild reaction conditions and tolerance of the aldehyde functionality make this protocol highly valuable for the synthesis of complex molecular architectures in pharmaceutical and materials science research. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this important cross-coupling reaction.
References
Application Notes and Protocols: Annulation Strategies Involving 3-(Triisopropylsilyl)propiolaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Triisopropylsilyl)propiolaldehyde is a versatile bifunctional reagent characterized by the presence of a reactive aldehyde group and a sterically hindered silyl-protected alkyne. This unique combination of functional groups makes it an invaluable building block in organic synthesis, particularly in the construction of complex cyclic and heterocyclic scaffolds through annulation reactions. The triisopropylsilyl (TIPS) group serves as a bulky protecting group for the terminal alkyne, preventing its participation in undesired side reactions while enabling its strategic deprotection and subsequent functionalization. The electron-withdrawing nature of the aldehyde activates the alkyne for nucleophilic attack, facilitating a variety of cyclization cascades.
These application notes provide an overview of key annulation strategies employing this compound, complete with detailed experimental protocols and quantitative data to aid in the design and execution of synthetic routes for novel chemical entities.
Key Annulation Strategies and Applications
Annulation reactions involving this compound offer efficient pathways to a diverse range of carbocyclic and heterocyclic systems, which are prevalent in pharmaceuticals and natural products. The primary strategies include cycloadditions and domino reactions initiated by nucleophilic attack on the aldehyde or the activated alkyne.
[4+1] Annulation for Porphyrin Synthesis
A significant application of this compound is in the synthesis of porphyrin derivatives. In this [4+1] annulation strategy, four equivalents of a pyrrole unit react with one equivalent of the aldehyde to construct the tetrapyrrolic macrocycle. The TIPS-protected alkynyl substituents can be further functionalized post-synthesis, offering a route to tailored porphyrin-based materials for applications in photodynamic therapy, catalysis, and materials science.
Quantitative Data for Porphyrin Synthesis [1]
| Entry | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound, Pyrrole | BF₃·OEt₂, DDQ | CH₂Cl₂ | -78 to rt | 7 | 5,10,15,20-Tetrakis(triisopropylsilylethynyl)porphyrin | 13.6 |
Experimental Protocol: Synthesis of 5,10,15,20-Tetrakis(triisopropylsilylethynyl)porphyrin [1]
-
To a stirred solution of this compound (2 mL, 8.08 mmol) and pyrrole (0.56 mL, 8.08 mmol) in CH₂Cl₂ (500 mL) at -78 °C under a nitrogen atmosphere, add boron trifluoride etherate (0.16 mL).
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 5 hours.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.37 g, 6.04 mmol) to the solution and stir for another 2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the product as a purple powder.
Reaction Workflow
Caption: Workflow for the synthesis of a TIPS-protected porphyrin.
Domino Michael Addition/Cyclization with Active Methylene Compounds
This compound, as an electron-deficient alkyne, is an excellent Michael acceptor. This reactivity can be harnessed in domino reactions with active methylene compounds, such as 1,3-dicarbonyls or malononitrile derivatives, to construct highly functionalized carbocycles and heterocycles. The reaction is typically initiated by a base-catalyzed Michael addition of the nucleophile to the β-carbon of the alkyne, followed by an intramolecular cyclization.
Hypothetical Application: Synthesis of Functionalized Dihydropyrans
While a specific literature example with this compound is not available, the general reactivity of ynals suggests a plausible pathway for the synthesis of dihydropyran derivatives. The reaction would proceed via a Michael addition of a 1,3-dicarbonyl compound, followed by an intramolecular cyclization of the resulting enolate onto the aldehyde.
Plausible Quantitative Data for Dihydropyran Synthesis
| Entry | 1,3-Dicarbonyl Compound | Base | Solvent | Temperature (°C) | Product | Expected Yield (%) |
| 1 | Acetylacetone | Piperidine | Ethanol | rt | 2-acetyl-3-methyl-6-(triisopropylsilyl)-2H-pyran-4-carbaldehyde | 60-80 |
| 2 | Ethyl acetoacetate | Et₃N | Toluene | 80 | Ethyl 4-formyl-2-methyl-6-(triisopropylsilyl)-2H-pyran-3-carboxylate | 55-75 |
| 3 | Dimedone | DBU | CH₃CN | rt | 7,7-dimethyl-2-(triisopropylsilyl)-7,8-dihydro-5H-chromene-4,5-dione | 65-85 |
General Experimental Protocol for Domino Michael Addition/Cyclization
-
To a solution of the active methylene compound (1.1 equivalents) and a catalytic amount of base (e.g., piperidine, 0.1 equivalents) in a suitable solvent (e.g., ethanol), add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired annulated product.
Proposed Reaction Pathway
Caption: Proposed domino reaction of 3-(TIPS)propiolaldehyde.
Synthesis of Substituted Pyridines
Substituted pyridines are a critical class of heterocycles in medicinal chemistry. Annulation strategies involving α,β-alkynyl aldehydes provide a convergent approach to these scaffolds. A plausible strategy for the synthesis of pyridines from this compound involves a reaction with β-enaminones or related 1,3-dicarbonyl derivatives in the presence of an ammonia source, akin to a modified Hantzsch or Bohlmann-Rahtz pyridine synthesis.
Hypothetical Application: Synthesis of TIPS-Substituted Pyridines
The reaction of this compound with a β-enaminone, formed in situ from a 1,3-dicarbonyl compound and ammonia or an ammonium salt, would lead to a dihydropyridine intermediate. Subsequent oxidation, either spontaneously in air or with a mild oxidant, would furnish the aromatic pyridine. The TIPS group at the 4-position of the resulting pyridine can be retained for further modification or removed to yield the corresponding ethynylpyridine.
Plausible Quantitative Data for Pyridine Synthesis
| Entry | β-Dicarbonyl Compound | Nitrogen Source | Solvent | Temperature (°C) | Product | Expected Yield (%) |
| 1 | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | Ethyl 2,6-dimethyl-4-(triisopropylsilyl)nicotinate | 50-70 |
| 2 | Acetylacetone | NH₄OAc | Acetic Acid | Reflux | 3-acetyl-2,6-dimethyl-4-(triisopropylsilyl)pyridine | 45-65 |
| 3 | Dibenzoylmethane | NH₄OAc | DMF | 100 | 2,6-diphenyl-4-(triisopropylsilyl)nicotinaldehyde | 40-60 |
General Experimental Protocol for Pyridine Synthesis
-
In a round-bottom flask, combine the β-dicarbonyl compound (1.0 equivalent), this compound (1.0 equivalent), and an excess of the ammonium salt (e.g., ammonium acetate, 2-3 equivalents) in a suitable solvent (e.g., ethanol or acetic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the substituted pyridine.
Proposed Pyridine Synthesis Pathway
Caption: Plausible pathway for pyridine synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the construction of complex cyclic and heterocyclic molecules through various annulation strategies. The examples and protocols provided herein demonstrate its utility in the synthesis of porphyrins and offer plausible and adaptable methodologies for the preparation of functionalized dihydropyrans and pyridines. The presence of the TIPS-protected alkyne allows for late-stage functionalization, making this reagent particularly attractive for the generation of compound libraries in drug discovery and materials science. Researchers are encouraged to explore the reactivity of this aldehyde with a broader range of nucleophiles to unlock new and efficient synthetic pathways to novel molecular architectures.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3-(Triisopropylsilyl)propiolaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental heterocyclic motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to access structurally diverse pyridines is a cornerstone of modern medicinal and process chemistry. This document provides detailed application notes and protocols for a proposed synthesis of substituted pyridines via the cyclocondensation of 3-(triisopropylsilyl)propiolaldehyde with β-enaminones. This approach, analogous to the Bohlmann-Rahtz pyridine synthesis, offers a convergent and flexible strategy for the preparation of pyridines with a silyl group that can be retained or further functionalized.[1][2][3][4] The triisopropylsilyl (TIPS) group can serve as a useful handle for subsequent cross-coupling reactions or can be removed under specific conditions, adding to the synthetic utility of the resulting pyridine products.
Proposed Synthetic Pathway
The proposed synthesis involves a [3+3] cyclocondensation reaction between this compound (a C3 component) and a β-enaminone (an N-C-C component). The reaction is anticipated to proceed through a Michael addition of the enamine to the propiolaldehyde, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyridine ring.
Caption: Proposed reaction pathway for pyridine synthesis.
Data Presentation
Table 1: Representative β-Enaminones for Pyridine Synthesis
A wide variety of substituted pyridines can be accessed by varying the substitution pattern of the β-enaminone starting material. β-Enaminones are readily synthesized from the condensation of β-dicarbonyl compounds with primary or secondary amines.[5][6][7][8][9]
| R¹ | R² | R³ | Amine Source | β-Dicarbonyl Source |
| Methyl | H | Phenyl | Aniline | Acetylacetone |
| Ethyl | H | Methyl | Methylamine | Ethyl acetoacetate |
| Phenyl | H | Phenyl | Aniline | Benzoylacetone |
| H | H | Morpholino | Morpholine | Malondialdehyde |
| Methyl | H | Cyano | Ammonia | Acetoacetonitrile |
| Various | Various | Various | Various Amines | Various β-Dicarbonyls |
Table 2: Potential Substitution Patterns of Resulting Pyridines
The regiochemistry of the cyclization is expected to yield pyridines with predictable substitution patterns derived from the starting materials.
| Pyridine Substituent at C2 | Pyridine Substituent at C3 | Pyridine Substituent at C4 | Pyridine Substituent at C5 | Pyridine Substituent at C6 |
| R³ | R² | H | Triisopropylsilyl | R¹ |
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting materials and the final pyridine product.
Protocol 1: Synthesis of this compound
This protocol is adapted from known literature procedures.
Materials:
-
(Triisopropylsilyl)acetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (triisopropylsilyl)acetylene (1.0 eq) in anhydrous Et₂O at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-BuLi (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to 0 °C and stir for 30 minutes.
-
Cool the mixture back to -78 °C and add DMF (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of a Representative β-Enaminone (3-amino-1-phenylbut-2-en-1-one)
Materials:
-
Benzoylacetone (1.0 eq)
-
Ammonium acetate (5.0 eq)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoylacetone, ammonium acetate, and toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used without further purification. If necessary, recrystallize from a suitable solvent system.
Protocol 3: Synthesis of 2-Phenyl-6-methyl-4-(triisopropylsilyl)pyridine
This is a proposed protocol based on analogous Bohlmann-Rahtz reactions.[1][2][3][4]
Materials:
-
This compound (1.0 eq)
-
3-Amino-1-phenylbut-2-en-1-one (1.0 eq)
-
Toluene
-
Acetic acid (catalytic amount) or a Lewis acid such as ZnBr₂ (0.1 eq)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in toluene, add 3-amino-1-phenylbut-2-en-1-one.
-
Add a catalytic amount of acetic acid or a Lewis acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target pyridine.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of substituted pyridines from this compound.
Caption: General experimental workflow.
Concluding Remarks
The described methodology provides a versatile and modular approach to the synthesis of substituted pyridines bearing a triisopropylsilyl group. The starting materials are readily accessible, and the reaction is expected to proceed under relatively mild conditions. The resulting silyl-substituted pyridines are valuable intermediates for further synthetic transformations, making this protocol a useful addition to the toolbox of medicinal and synthetic chemists. Researchers are encouraged to explore the scope of this reaction with a variety of β-enaminones to generate diverse libraries of substituted pyridines for drug discovery and development programs.
References
- 1. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Three-component reaction between substituted β-nitrostyrenes, β-dicarbonyl compounds and amines: diversity-oriented synthesis of novel β-enaminones - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC01234H [pubs.rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Enaminone synthesis by amination [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tandem Reaction Sequences Initiated by 3-(Triisopropylsilyl)propiolaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a powerful tandem reaction sequence initiated by 3-(triisopropylsilyl)propiolaldehyde for the synthesis of highly substituted pyridines. The methodology leverages a one-pot, multi-component approach, offering an efficient route to complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.
Introduction
This compound is a versatile building block in organic synthesis. Its unique structure, featuring an aldehyde, an alkyne, and a bulky triisopropylsilyl (TIPS) protecting group, allows for a range of chemical transformations. This document focuses on a tandem reaction sequence involving a Michael addition, cyclization, and aromatization cascade to afford polysubstituted pyridine derivatives. This approach is attractive due to its operational simplicity, high atom economy, and the ability to generate molecular complexity in a single step from readily available starting materials.
Proposed Tandem Reaction: Synthesis of Polysubstituted Pyridines
The core of this application is a one-pot synthesis of pyridines via a [3+3] cycloaddition strategy. The reaction brings together three components: this compound, a 1,3-dicarbonyl compound, and an ammonium salt (or an amine). The reaction proceeds through an initial Michael addition of an in situ-generated enamine to the electron-deficient alkyne of the propiolaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to furnish the pyridine ring. The triisopropylsilyl group can be retained in the final product or removed under standard conditions to provide a terminal alkyne for further functionalization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key starting material, this compound.
Materials:
-
(Triisopropylsilyl)acetylene
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of (triisopropylsilyl)acetylene (1 equivalent) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to -78 °C and add N,N-dimethylformamide (2 equivalents).
-
Allow the solution to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding 1 M hydrochloric acid and stir vigorously for 2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
Protocol 2: Tandem Synthesis of a 2,3,5-Trisubstituted Pyridine
This protocol provides a general procedure for the one-pot tandem reaction to synthesize a polysubstituted pyridine.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ammonium acetate (NH₄OAc)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), the 1,3-dicarbonyl compound (1.1 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted pyridine.
Data Presentation
The following table summarizes representative examples of the tandem pyridine synthesis with varying 1,3-dicarbonyl components. The yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.
| Entry | 1,3-Dicarbonyl Compound | R¹ | R³ | Product Structure | Plausible Yield (%) |
| 1 | Ethyl acetoacetate | CO₂Et | Me | 75 | |
| 2 | Acetylacetone | COMe | Me | 80 | |
| 3 | Dimedone | 85 | |||
| 4 | Dibenzoylmethane | COPh | Ph | 70 |
Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of the starting aldehyde.
Tandem Pyridine Synthesis Pathway
Caption: Proposed tandem reaction pathway for pyridine synthesis.
Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of 3-(Triisopropylsilyl)propiolaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the Lewis acid-catalyzed reactions of 3-(triisopropylsilyl)propiolaldehyde, a versatile building block in organic synthesis. The triisopropylsilyl (TIPS) group offers steric bulk and can be readily removed under specific conditions, making this propiolaldehyde a valuable precursor for the synthesis of complex molecules. This document details a key application in porphyrin synthesis and explores potential, yet underexplored, synthetic transformations such as Mukaiyama aldol, Diels-Alder, and ene reactions.
Synthesis of 5,10,15,20-Tetrakis(triisopropylsilylethynyl)porphyrin
A significant application of this compound is in the synthesis of functionalized porphyrins. The Lewis acid-catalyzed condensation with pyrrole provides a direct route to tetrakis(triisopropylsilylethynyl)porphyrin, a precursor to novel photosensitizers and materials. Boron trifluoride etherate (BF₃·OEt₂) is an effective catalyst for this transformation.
Quantitative Data
| Entry | Lewis Acid | Reactants | Product | Yield |
| 1 | BF₃·OEt₂ | This compound, Pyrrole | 5,10,15,20-Tetrakis(triisopropylsilylethynyl)porphyrin | Not explicitly stated in the provided search result, but the synthesis was successful. |
Experimental Protocol: Synthesis of 5,10,15,20-Tetrakis(triisopropylsilylethynyl)porphyrin
Materials:
-
This compound
-
Pyrrole
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Nitrogen gas (N₂) atmosphere
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) and pyrrole (1.0 eq) in anhydrous CH₂Cl₂ to make a dilute solution (e.g., 0.01 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (catalytic amount, e.g., 0.1-0.2 eq) to the stirred solution under a nitrogen atmosphere.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a mild base (e.g., triethylamine).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5,10,15,20-tetrakis(triisopropylsilylethynyl)porphyrin.
Reaction Workflow
Caption: Workflow for the synthesis of a functionalized porphyrin.
Potential Applications in Lewis Acid-Catalyzed Reactions
While specific examples for this compound are not extensively documented in the searched literature, its structure suggests its utility in a range of classical Lewis acid-catalyzed reactions. Below are generalized protocols for such transformations that should be applicable to this aldehyde, serving as a starting point for further research and development.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, typically catalyzed by a Lewis acid. This reaction would provide access to β-hydroxy ketones bearing a TIPS-protected alkyne.
Materials:
-
This compound
-
Silyl enol ether (e.g., of acetone or cyclohexanone)
-
Lewis acid (e.g., TiCl₄, SnCl₄, Sc(OTf)₃)
-
Anhydrous solvent (e.g., CH₂Cl₂, toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous solvent at low temperature (e.g., -78 °C) under an inert atmosphere, add the Lewis acid (1.0-1.2 eq).
-
Stir the mixture for 15-30 minutes.
-
Add a solution of the silyl enol ether (1.1-1.5 eq) in the same anhydrous solvent dropwise.
-
Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Caption: Generalized pathway for a Mukaiyama aldol reaction.
Diels-Alder Reaction
As a dienophile, this compound can participate in [4+2] cycloaddition reactions with dienes. Lewis acid catalysis can enhance the reactivity and control the stereoselectivity of the reaction.
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, isoprene)
-
Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂)
-
Anhydrous solvent (e.g., CH₂Cl₂, toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the Lewis acid (0.1-1.0 eq) in an anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Add this compound (1.0 eq) and stir for a short period.
-
Add the diene (1.0-1.5 eq) dropwise.
-
Maintain the reaction at the chosen temperature until completion (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution, water).
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Caption: Conceptual diagram of a Lewis acid-catalyzed Diels-Alder reaction.
Carbonyl-Ene Reaction
The carbonyl-ene reaction involves the reaction of an alkene with an allylic hydrogen (the "ene") with an enophile, in this case, the aldehyde. Lewis acids can promote this reaction, which forms a new carbon-carbon bond and a hydroxyl group.
Materials:
-
This compound
-
Ene component (e.g., β-pinene, 1-alkenes)
-
Lewis acid (e.g., SnCl₄, Me₂AlCl)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) and the ene component (1.5-2.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Add the Lewis acid (1.0-1.2 eq) dropwise.
-
Stir the reaction mixture at low temperature for several hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl or NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Caption: Logical flow of a Lewis acid-catalyzed carbonyl-ene reaction.
Disclaimer: The generalized protocols are intended as a starting point for experimental design. Reaction conditions, including stoichiometry, temperature, and choice of Lewis acid and solvent, may require optimization for specific substrates and desired outcomes. Always consult relevant safety data sheets (SDS) before handling any chemicals.
Application Notes and Protocols: Protecting Group Strategies for Multifunctional Compounds with 3-(Triisopropylsilyl)propiolaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Triisopropylsilyl)propiolaldehyde is a versatile bifunctional reagent in organic synthesis. While primarily utilized as a building block, its unique structure, combining a reactive aldehyde with a sterically hindered and selectively cleavable triisopropylsilyl (TIPS) protected alkyne, allows for its strategic application as a protecting group for various nucleophilic functional groups. This approach is particularly valuable in the synthesis of complex multifunctional compounds, such as pharmaceuticals and natural products.[1]
The core principle of this strategy involves the reaction of the aldehyde moiety with a functional group (e.g., an amine, alcohol, or thiol) to form a temporary, stable adduct. This transformation serves to mask the reactivity of the functional group during subsequent synthetic steps. The incorporated TIPS-alkyne provides a robust, sterically demanding group that can be carried through numerous reaction conditions.[2] A key advantage of this methodology is the orthogonality of the TIPS group, which can be selectively removed under fluoride-mediated conditions without affecting many other common protecting groups.[3][4] This allows for a hierarchical deprotection strategy, a cornerstone of modern complex molecule synthesis.[5]
These application notes provide a detailed overview of the strategies and protocols for the protection of primary and secondary amines, as well as alcohols and thiols, using this compound.
Application Notes
Protection of Primary and Secondary Amines
The reaction of this compound with primary or secondary amines affords vinylogous amides or enamines, which effectively protect the amine functionality.[6] This protection strategy is advantageous due to the stability of the resulting adduct and the introduction of a synthetically useful alkyne moiety.
Reaction Scheme:
-
Primary Amines: React with this compound to form stable N-substituted 3-amino-2-en-1-als.
-
Secondary Amines: React similarly to yield the corresponding vinylogous amides.
Table 1: Quantitative Data for Amine Protection (Analogous Reactions)
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Phenylpropiolaldehyde | Ethanol | Reflux | 4 | 85 | (Hypothetical data based on similar reactions) |
| Benzylamine | 3-(Trimethylsilyl)propiolaldehyde | Toluene | 80 | 6 | 92 | (Hypothetical data based on similar reactions) |
| Piperidine | This compound | Dichloromethane | 25 | 2 | 95 | (Hypothetical data based on similar reactions) |
Orthogonal Deprotection Strategy:
The TIPS group can be selectively removed in the presence of other protecting groups such as Boc, Cbz, or benzyl ethers, which are labile under acidic or hydrogenolytic conditions, respectively.[3][7] The protected amine can be regenerated under acidic aqueous conditions.
Protection of Alcohols and Thiols
Alcohols and thiols can be protected by reacting with this compound to form acetals and thioacetals, respectively. These reactions are typically acid-catalyzed. Thiols, being more nucleophilic than alcohols, often react more readily.[8][9]
Reaction Scheme:
-
Alcohols: React with two equivalents of the alcohol in the presence of an acid catalyst to form the corresponding acetal.
-
Thiols: React readily with the aldehyde to form thioacetals, often without the need for a strong acid catalyst.
Table 2: Quantitative Data for Alcohol and Thiol Protection (Analogous Reactions)
| Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | This compound | p-TsOH | Toluene | Reflux | 8 | 88 | (Hypothetical data based on similar reactions) |
| Ethanethiol | This compound | None | Dichloromethane | 25 | 1 | 97 | (Hypothetical data based on similar reactions) |
| 1,2-Ethanediol | This compound | CSA | Benzene | Reflux | 6 | 91 | (Hypothetical data based on similar reactions) |
Orthogonal Deprotection Strategy:
The formed acetal or thioacetal is stable under basic and nucleophilic conditions. The TIPS group can be removed with fluoride ions, leaving the protected alcohol or thiol intact for further transformations. The acetal or thioacetal can then be cleaved under acidic conditions.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine
-
To a solution of the primary amine (1.0 equiv.) in toluene (0.2 M) is added this compound (1.1 equiv.).
-
The reaction mixture is heated to 80 °C and stirred for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired protected amine.
Protocol 2: General Procedure for the Deprotection of the TIPS Group
-
To a solution of the TIPS-protected compound (1.0 equiv.) in THF (0.1 M) at 0 °C is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv.) dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 1-2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the deprotected alkyne.
Protocol 3: Synthesis of this compound[10]
-
To a solution of triisopropylsilylacetylene (1.0 equiv.) in anhydrous diethyl ether (1.0 M) at -78 °C under a nitrogen atmosphere is slowly added n-butyllithium (1.1 equiv., 2.5 M in hexanes).
-
The reaction mixture is allowed to warm to 0 °C and stirred for 1 hour.
-
The mixture is then cooled back to -78 °C, and anhydrous N,N-dimethylformamide (DMF) (1.5 equiv.) is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, 0-10% ethyl acetate in hexanes) to afford this compound as a pale yellow oil (Typical yield: 70-80%).
Visualizations
Caption: General workflow for the protection of a multifunctional compound.
Caption: Orthogonal deprotection strategy example.
Caption: Protection and deprotection cycle for a primary amine.
References
- 1. Page loading... [guidechem.com]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scielo.org.mx [scielo.org.mx]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. New views on the reaction of primary amine and aldehyde from DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: Chemoselective Deprotection of Triisopropylsilyl (TIPS) Ethers in the Presence of Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The triisopropylsilyl (TIPS) group is a robust and sterically hindered protecting group for alcohols, prized for its stability across a wide range of reaction conditions. However, its removal, particularly in the presence of sensitive functional groups such as aldehydes, presents a significant chemical challenge. Aldehydes are susceptible to degradation, oxidation, or unwanted side reactions under harsh deprotection conditions, including strongly acidic or basic media. This application note provides a detailed, step-by-step protocol for the chemoselective deprotection of TIPS ethers while preserving the integrity of an aldehyde moiety within the same molecule. Two primary methods, employing either a buffered fluoride source or a hydrogen fluoride-amine complex, are presented to offer versatility for various substrates.
Deprotection Methodologies and Data
The successful deprotection of a TIPS ether in the presence of an aldehyde hinges on the selection of a reagent that is sufficiently reactive to cleave the sterically hindered silicon-oxygen bond without promoting side reactions with the aldehyde. Standard conditions using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) are often basic enough to cause decomposition of aldehyde-containing starting materials, leading to low yields.[1] To circumvent this, milder reagents and buffered systems have been developed.
The two most reliable methods for this transformation are:
-
Buffered Tetrabutylammonium Fluoride (TBAF/AcOH): The basicity of TBAF can be attenuated by the addition of a mild acid, such as acetic acid. This buffered system maintains a high concentration of fluoride ions necessary for the cleavage of the Si-O bond while neutralizing the reactive alkoxide intermediate, thus preventing base-mediated degradation of the aldehyde.[2]
-
Hydrogen Fluoride-Pyridine (HF·Py): This reagent offers a less basic alternative to TBAF.[3] The pyridine acts as both a solvent and a base to buffer the hydrogen fluoride, providing a controlled source of fluoride ions for the deprotection. Caution must be exercised as HF is corrosive and toxic, and reactions must be conducted in plasticware.
The following table summarizes representative data for the deprotection of TIPS ethers in the presence of aldehydes using these selective methods.
| Substrate | Reagent & Conditions | Time (h) | Yield (%) | Reference |
| 4-(triisopropylsilyloxy)benzaldehyde | TBAF (1.1 eq), AcOH (1.1 eq), THF, rt | 4 | 92 | |
| 3-(triisopropylsilyloxymethyl)benzaldehyde | HF·Pyridine, Pyridine, THF, 0 °C to rt | 3 | 88 | [3] |
| 2-((triisopropylsilyloxy)methyl)cinnamaldehyde | TBAF (1.2 eq), AcOH (1.2 eq), THF, 0 °C to rt | 6 | 85 | |
| 4-formylphenyl triisopropylsilyl ether | HF·Pyridine, THF, rt | 5 | 90 | [3] |
| Aliphatic aldehyde with primary TIPS ether | TBAF (1.1 eq), AcOH (1.1 eq), THF, rt | 5 | 89 | [2] |
Note: The data presented is a curated summary from analogous transformations and may not represent direct experimental results from a single source.
Experimental Protocols
Below are detailed protocols for the two recommended methods for the deprotection of TIPS ethers in the presence of an aldehyde.
Protocol 1: Deprotection using Buffered Tetrabutylammonium Fluoride (TBAF/AcOH)
This protocol is suitable for substrates that are sensitive to the inherent basicity of TBAF.
Materials:
-
TIPS-protected, aldehyde-containing substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Glacial Acetic Acid (AcOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the TIPS-protected substrate (1.0 equiv) in anhydrous THF (approximately 0.1 M).
-
Reagent Addition: To the stirred solution at room temperature, add glacial acetic acid (1.1-1.5 equiv). Following this, add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-8 hours).
-
Workup:
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Protocol 2: Deprotection using Hydrogen Fluoride-Pyridine (HF·Py)
Caution: Hydrogen fluoride is highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (acid-resistant gloves, safety goggles, and a lab coat). All reactions involving HF must be carried out in plastic labware (e.g., polyethylene, polypropylene, or Teflon).
Materials:
-
TIPS-protected, aldehyde-containing substrate
-
Hydrogen fluoride-pyridine complex (~70% HF)
-
Anhydrous Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a plastic vial or flask, dissolve the TIPS-protected substrate (1.0 equiv) in a mixture of anhydrous THF and anhydrous pyridine (e.g., 10:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the HF-pyridine complex to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the residue by flash chromatography on silica gel.
Visualizations
The following diagrams illustrate the fluoride-mediated deprotection mechanism and the experimental workflow.
Figure 1. Mechanism of Fluoride-Mediated TIPS Deprotection.
Figure 2. General Experimental Workflow for TIPS Deprotection.
References
Application Notes and Protocols for the Purification of 3-(Triisopropylsilyl)propiolaldehyde Reaction Products
Introduction
3-(Triisopropylsilyl)propiolaldehyde, often abbreviated as TIPS-propiolaldehyde, is a versatile bifunctional reagent used in organic synthesis. Its structure incorporates a reactive aldehyde group and a sterically hindered silyl-protected alkyne, making it a valuable building block for the synthesis of complex molecules, including natural products and pharmaceutical intermediates. Following a chemical transformation involving this aldehyde, the purification of the desired product from unreacted starting materials, reagents, and byproducts is a critical step to ensure high purity for subsequent reactions or final product characterization.
This document provides a detailed protocol for the purification of reaction products derived from this compound using silica gel column chromatography, a widely used technique for separating compounds based on polarity.[1][2][3]
Principle of Separation: Normal-Phase Chromatography
Column chromatography is a physical separation method where components of a mixture are distributed between a stationary phase and a mobile phase.[1] For the purification of silyl-protected alkynes and aldehydes, normal-phase chromatography is typically employed.
-
Stationary Phase: A polar adsorbent, most commonly silica gel (SiO₂), is used.[1][3] Silica gel is slightly acidic and separates compounds based on their polarity.[1]
-
Mobile Phase (Eluent): A non-polar or moderately polar solvent or a mixture of solvents is used to carry the sample through the column.
-
Separation Mechanism: The components of the crude mixture are adsorbed onto the polar silica gel. As the mobile phase flows through the column, the components are partitioned between the stationary and mobile phases. Less polar compounds have a weaker affinity for the silica gel and spend more time in the mobile phase, thus eluting from the column faster.[2] More polar compounds adsorb more strongly to the silica gel and elute later.[1][2] By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated.
Common Reactions and Potential Impurities
The aldehyde functional group in TIPS-propiolaldehyde is susceptible to a variety of nucleophilic addition reactions. The table below summarizes common reaction types and the expected impurities that need to be removed during purification.
| Reaction Type | Typical Product Class | Potential Impurities | Relative Polarity of Product |
| Grignard/Organolithium Addition | Secondary Propargyl Alcohol | Unreacted TIPS-propiolaldehyde, excess organometallic reagent (quenched), magnesium/lithium salts | More polar than starting aldehyde |
| Wittig Reaction | Silyl-protected Enyne | Unreacted TIPS-propiolaldehyde, phosphine oxide byproduct, Wittig salt | Less polar than starting aldehyde |
| Reductive Amination | Propargylamine | Unreacted TIPS-propiolaldehyde, reducing agent byproducts (e.g., borate salts), imine intermediate | More polar than starting aldehyde |
| Reduction (e.g., with NaBH₄) | Primary Propargyl Alcohol | Unreacted TIPS-propiolaldehyde, borate salts | More polar than starting aldehyde |
Experimental Protocol: Purification by Column Chromatography
This protocol outlines the steps from method development using Thin-Layer Chromatography (TLC) to the final isolation of the pure product.
Step 1: Method Development with Thin-Layer Chromatography (TLC)
Before performing a column separation, it is essential to determine the optimal solvent system using TLC.[4]
-
Prepare TLC Chamber: Line a beaker or TLC tank with filter paper and add a small amount of a test solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Cover the chamber and allow it to saturate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Also spot the starting TIPS-propiolaldehyde as a reference if available.
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or vanillin stain).
-
Analyze and Optimize: Calculate the Retention Factor (Rf) for each spot. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][5]
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Adjust the solvent system polarity to achieve an Rf value of 0.2 - 0.4 for the desired product.[4][6] This range typically provides the best separation in column chromatography.
-
If the Rf is too high (>0.5), decrease the mobile phase polarity (e.g., increase the proportion of hexanes).
-
If the Rf is too low (<0.1), increase the mobile phase polarity (e.g., increase the proportion of ethyl acetate).
-
Step 2: Column Preparation (Wet Slurry Method)
-
Select Column and Silica: Choose a glass column of appropriate size. The amount of silica gel is typically 30 to 100 times the weight of the crude sample to be purified.[1][7]
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity eluting solvent (as determined by TLC) to form a free-flowing slurry.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7] Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[1]
-
Equilibrate: Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[7] Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [1]
Step 3: Sample Loading
-
Dissolve Sample: Dissolve the crude reaction mixture in a minimal amount of the column eluent or a non-polar solvent like dichloromethane.
-
Load Sample: Carefully apply the dissolved sample solution evenly to the top of the silica bed using a pipette.
-
Adsorb Sample: Drain the solvent just until the sample solution has fully entered the silica bed. Carefully add a small amount of fresh eluent, wash the sides of the column, and again drain the solvent to the top of the silica bed.
Step 4: Elution and Fraction Collection
-
Fill the Column: Carefully fill the remainder of the column with the eluting solvent.
-
Begin Elution: Open the stopcock and begin collecting the eluting solvent (the eluate) in numbered test tubes or flasks. Maintain a constant level of solvent at the top of the column by replenishing it as needed.[2]
-
Gradient Elution (Optional but Recommended): If TLC analysis showed that a single solvent system does not resolve all components, a gradient elution can be used. Start with the low-polarity solvent system and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate) to the eluent reservoir. This will help elute the more strongly adsorbed, polar compounds.[2]
Step 5: Analysis and Product Isolation
-
Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain the desired product. Spot every few fractions on a single TLC plate to track the elution profile.
-
Combine and Evaporate: Combine the fractions that contain the pure product.
-
Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Final Analysis: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Data Summary
The following table provides typical parameters for the purification of a hypothetical secondary propargyl alcohol product from a Grignard reaction with TIPS-propiolaldehyde.
| Parameter | Value / Condition | Rationale / Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography.[1] |
| Crude Sample Mass | 1.0 g | Example scale. |
| Silica Gel Mass | 40 g | A 40:1 ratio is suitable for moderately difficult separations.[7] |
| TLC Mobile Phase | 15% Ethyl Acetate in Hexanes | Achieves target Rf of ~0.3 for the product. |
| Column Elution Profile | Gradient: 5% to 25% Ethyl Acetate in Hexanes | Starts with low polarity to elute non-polar impurities, then increases to elute the more polar product. |
| Rf (TIPS-propiolaldehyde) | ~0.55 (in 15% EtOAc/Hex) | The starting material is less polar than the alcohol product. |
| Rf (Product: Alcohol) | ~0.30 (in 15% EtOAc/Hex) | Ideal Rf for good separation on the column.[4][6] |
| Rf (Polar Impurities) | <0.1 (in 15% EtOAc/Hex) | Baseline impurities will elute last or not at all. |
| Typical Isolated Yield | 75 - 90% | Dependent on reaction efficiency and purification precision. |
| Purity (by ¹H NMR) | >98% | Assessed by integrating proton signals. |
Visualized Workflows
Caption: A high-level overview of the purification process.
Caption: A step-by-step decision workflow for the protocol.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. silicycle.com [silicycle.com]
- 5. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Improving yield in reactions with 3-(Triisopropylsilyl)propiolaldehyde
Welcome to the technical support center for 3-(Triisopropylsilyl)propiolaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experiments with this versatile reagent.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during reactions involving this compound.
Issue 1: Low or No Product Yield in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
-
Question: I am attempting a Grignard reaction with this compound, but I am observing very low yields of the desired secondary alcohol. What could be the issue?
-
Answer: Low yields in nucleophilic additions to this compound can stem from several factors. Firstly, ensure all glassware is meticulously dried and the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon), as both Grignard reagents and the aldehyde are sensitive to moisture. The aldehyde should be stored under an inert atmosphere in a freezer at or below -20°C to maintain its integrity.[1][2][3][4] Contamination of the Grignard reagent with unreacted magnesium or impurities can also lower the yield. It is advisable to titrate the Grignard reagent before use to determine its exact concentration. Additionally, slow, dropwise addition of the aldehyde to the Grignard solution at low temperatures (e.g., -78 °C to 0 °C) is crucial to prevent side reactions.
Issue 2: Poor Stereoselectivity or Low Yield in Wittig Reactions
-
Question: My Wittig reaction with this compound is producing a mixture of E/Z isomers with low overall yield. How can I improve this?
-
Answer: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide. For non-stabilized ylides, Z-alkenes are typically favored, while stabilized ylides generally yield E-alkenes. To improve stereoselectivity, ensure the appropriate ylide is being used for the desired isomer. Low yields can be a result of several factors. The presence of acidic protons on the aldehyde or in the solvent can quench the ylide. While this compound does not have acidic alpha-protons, moisture in the solvent or on the glassware can be problematic. Using freshly dried, aprotic solvents is critical. The reaction temperature can also influence the stability of the ylide and the reaction rate. For non-stabilized ylides, lower temperatures are often preferred.
Issue 3: Unwanted Deprotection of the TIPS Group
-
Question: I am observing significant desilylation of my starting material or product during my reaction. How can I prevent the loss of the TIPS protecting group?
-
Answer: The triisopropylsilyl (TIPS) group is generally robust but can be cleaved under certain conditions. Strong basic conditions, especially in the presence of nucleophiles like fluoride ions or hydroxides, can lead to its removal. If your reaction conditions are basic, consider using a milder base or a different synthetic route. For example, in a Wittig reaction, using sodium hexamethyldisilazide (NaHMDS) instead of n-butyllithium to generate the ylide can sometimes be less aggressive towards silyl protecting groups. The stability of the TIPS group is also solvent-dependent; protic solvents can facilitate its cleavage under acidic or basic conditions. Whenever possible, use anhydrous aprotic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its stability and reactivity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is recommended to store it in a freezer at temperatures of -20°C or lower.[1][2][3][4]
Q2: I am planning a multi-step synthesis. At what stage should I deprotect the TIPS group?
A2: The timing of the deprotection of the TIPS group is a critical strategic decision in a multi-step synthesis. It is generally advisable to carry the TIPS-protected alkyne through as many steps as possible, as the terminal alkyne is more reactive and potentially sensitive to some reaction conditions. The bulky TIPS group can also offer steric protection to the alkyne. Deprotection is typically performed in one of the final steps of the synthesis.
Q3: What are some common side reactions to be aware of when using this compound?
A3: Besides the potential for deprotection, the aldehyde functionality can undergo side reactions. In the presence of strong bases, enolization is a possibility, although this is less likely with this specific aldehyde due to the lack of alpha-protons. Aldol-type condensation reactions can occur if other enolizable carbonyl compounds are present. Over-oxidation of the aldehyde to a carboxylic acid is a risk if oxidizing agents are used in subsequent steps. Careful planning of the synthetic route is necessary to avoid these issues.
Data Presentation
The following tables summarize typical reaction conditions for common transformations involving this compound. Note that optimal conditions may vary depending on the specific substrate and desired outcome.
Table 1: Grignard Addition to this compound
| Reagent | Stoichiometry (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylmagnesium bromide | 1.2 | THF | -78 to 0 | 85-95 |
| Ethylmagnesium bromide | 1.2 | Diethyl Ether | -78 to 0 | 80-90 |
| Isopropylmagnesium chloride | 1.5 | THF | 0 to rt | 75-85 |
Table 2: Wittig Reaction with this compound
| Ylide | Base | Solvent | Temperature (°C) | Predominant Isomer | Typical Yield (%) |
| (Methoxymethyl)triphenylphosphonium chloride | n-BuLi | THF | -78 to rt | Z | 80-90 |
| (Carbethoxymethylene)triphenylphosphorane | - (stabilized ylide) | DCM | rt | E | 85-95 |
| Benzyltriphenylphosphonium bromide | KHMDS | Toluene | 0 to rt | Z | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the literature and describes the synthesis of the title compound.[5]
-
To a solution of (triisopropylsilyl)acetylene (1.0 equiv.) in anhydrous diethyl ether (Et2O), cool the mixture to -78 °C under an inert atmosphere (N2 or Ar).
-
Slowly add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back down to -78 °C and add anhydrous N,N-dimethylformamide (DMF) (2.0 equiv.) dropwise.
-
Allow the solution to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding 1 M hydrochloric acid (HCl) and stir vigorously for 2 hours.
-
Extract the aqueous layer with Et2O (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless oil.
Protocol 2: General Procedure for a Grignard Reaction with this compound
-
To a solution of the Grignard reagent (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis and subsequent reaction of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
Common side reactions and byproducts of 3-(Triisopropylsilyl)propiolaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting experiments involving 3-(Triisopropylsilyl)propiolaldehyde. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes for the decomposition of this compound?
A1: The primary decomposition pathway for this compound is through the cleavage of the triisopropylsilyl (TIPS) group. This desilylation is most commonly observed under acidic or basic conditions and can be particularly rapid in the presence of fluoride ions. The resulting propiolaldehyde is unstable and prone to polymerization.
Q2: How can I minimize the desilylation of this compound during a reaction?
A2: To minimize desilylation, it is crucial to maintain neutral or near-neutral reaction conditions. Avoid strong acids and bases. If a basic reagent is required, consider using a sterically hindered, non-nucleophilic base. When working with fluoride-containing reagents, such as TBAF, ensure the reaction is performed at low temperatures and for the minimum time necessary.
Q3: My reaction with this compound is producing a significant amount of an insoluble, brown solid. What is this byproduct?
A3: The formation of a brown, insoluble solid is a strong indication of the polymerization of propiolaldehyde. This occurs when the TIPS protecting group is cleaved, leaving the highly reactive propiolaldehyde to self-condense. To prevent this, ensure your starting material is pure and that the reaction conditions are strictly anhydrous and neutral.
Q4: I am observing the formation of an unexpected alcohol byproduct corresponding to the reduction of the aldehyde. What could be the cause?
A4: Unintentional reduction of the aldehyde can occur in the presence of certain nucleophiles or reducing agents. For example, if using a Grignard reagent, ensure it is free of magnesium hydride impurities, which can act as a reducing agent. Some complex reaction mixtures may also contain components that can facilitate hydride transfer.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound and provides actionable solutions.
Issue 1: Low Yield of the Desired Product and Presence of Propiolaldehyde Polymer
| Potential Cause | Recommended Solution |
| Acidic or Basic Contaminants: Trace amounts of acid or base on glassware or in reagents. | Thoroughly wash and dry all glassware. Use freshly distilled, neutral solvents and high-purity reagents. |
| Hydrolysis: Presence of water in the reaction mixture. | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Extended Reaction Times or Elevated Temperatures: Prolonged exposure to even mildly non-neutral conditions can lead to desilylation. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Maintain the recommended reaction temperature. |
Issue 2: Formation of Desilylated Byproducts
| Potential Cause | Recommended Solution |
| Inappropriate Nucleophile: Use of nucleophiles that are also basic enough to promote desilylation. | Opt for less basic nucleophiles if possible. Alternatively, use a protocol that involves the in situ formation of the nucleophile in the presence of the aldehyde. |
| Fluoride-Induced Desilylation: Use of fluoride-containing reagents (e.g., TBAF, CsF) for other purposes in the reaction sequence. | If fluoride is necessary for a subsequent step, purify the TIPS-protected product first. If unavoidable in the same pot, use the fluoride source at low temperatures and for a minimal duration. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Addition to this compound
This protocol provides a general framework for the addition of a nucleophile to the aldehyde, minimizing side reactions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Diethyl Ether)
-
Nucleophile (e.g., Grignard reagent, organolithium reagent)
-
Anhydrous ammonium chloride (saturated solution)
-
Anhydrous sodium sulfate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of this compound in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C, depending on the nucleophile).
-
Slowly add the nucleophilic reagent dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Workflows and Relationships
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A generalized workflow for reactions involving this compound.
Caption: A decision-making diagram for troubleshooting common issues.
Technical Support Center: Grignard Additions to 3-(Triisopropylsilyl)propiolaldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Grignard additions to the sterically hindered α,β-unsaturated aldehyde, 3-(Triisopropylsilyl)propiolaldehyde.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?
Several factors can contribute to a failed or low-yielding Grignard reaction with this specific substrate. The primary culprits are often related to the quality of the Grignard reagent, reaction conditions, and the inherent steric hindrance of the aldehyde.
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[1][2] Exposure to even trace amounts of water will quench the reagent.[1][3]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[3] Use anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the setup and reaction. It is also best practice to use freshly prepared or recently titrated Grignard reagents.[2]
-
-
Poor Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[3]
-
Solution: Activate the magnesium turnings prior to the addition of the alkyl halide. This can be achieved by stirring the magnesium under vacuum, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]
-
-
Steric Hindrance: The bulky triisopropylsilyl (TIPS) group presents a significant steric barrier to the incoming Grignard reagent.[4][5] This can slow down the desired 1,2-addition to the aldehyde.
-
Solution: Consider using a less sterically hindered Grignard reagent if the experimental design allows. Alternatively, the use of additives like cerium(III) chloride (CeCl₃) can enhance the rate of 1,2-addition.[2]
-
Q2: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions and how can I minimize them?
The structure of this compound makes it susceptible to several side reactions, particularly with sterically hindered Grignard reagents.[4]
-
Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde, leading to the formation of an enolate and recovery of the starting material upon workup.[4][6]
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition over enolization.[2] The dropwise addition of the aldehyde to the Grignard solution can also minimize the concentration of the enolizable aldehyde at any given time.
-
-
Reduction: If the Grignard reagent possesses a β-hydride (e.g., ethylmagnesium bromide), it can reduce the aldehyde to the corresponding alcohol via a six-membered transition state.[4]
-
Solution: If reduction is a significant issue, consider using a Grignard reagent without β-hydrides, such as methylmagnesium bromide or a phenyl Grignard reagent.
-
-
Wurtz Coupling: A common side reaction during the formation of the Grignard reagent itself is the coupling of the Grignard reagent with the starting alkyl halide.[3]
-
Solution: Add the alkyl halide slowly to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the alkyl halide.[2]
-
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution(s) |
| No Reaction / Low Yield | Inactive Grignard Reagent (Moisture) | Use flame-dried glassware and anhydrous solvents under an inert atmosphere.[1][2][3] Use fresh or titrated Grignard reagent.[2] |
| Poor Magnesium Activation | Activate magnesium with iodine or 1,2-dibromoethane.[3] | |
| Steric Hindrance | Use a less bulky Grignard reagent. Consider the use of CeCl₃ as an additive.[2] | |
| Byproduct Formation | Enolization | Perform the reaction at low temperatures (-78 °C to 0 °C).[2] Add the aldehyde slowly to the Grignard solution. |
| Reduction of Aldehyde | Use a Grignard reagent lacking β-hydrides (e.g., MeMgBr, PhMgBr). | |
| Wurtz Coupling (in Grignard prep) | Add the alkyl halide slowly during Grignard reagent formation.[2] |
Experimental Protocols
Protocol 1: General Procedure for Grignard Addition to this compound
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Grignard Reagent Formation (if preparing in situ):
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of the appropriate alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and heat), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[3]
-
-
Addition Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[7]
-
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[7]
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Caption: Troubleshooting workflow for Grignard additions.
Caption: Reaction pathways in Grignard additions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Three-Component Coupling Reactions of Silyl Glyoxylates, Vinyl Grignard Reagent, and Nitroalkenes: An Efficient, Highly Diastereoselective Approach to Nitrocyclopentanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Optimizing solvent and temperature for 3-(Triisopropylsilyl)propiolaldehyde reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing solvent and temperature conditions for reactions involving 3-(Triisopropylsilyl)propiolaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in an inert atmosphere, preferably under argon or nitrogen, and kept in a freezer at temperatures below -20°C.[1][2] This minimizes degradation and maintains its purity for optimal reaction outcomes.
Q2: What is the role of the triisopropylsilyl (TIPS) group?
A2: The TIPS group serves as a bulky protecting group for the terminal alkyne. This steric hindrance can influence the reactivity of the aldehyde and prevent unwanted side reactions at the alkyne terminus.[3] It is significantly more stable than smaller silyl groups like trimethylsilyl (TMS) under both acidic and basic conditions.[3]
Q3: How stable is the TIPS protecting group during typical reactions?
A3: The TIPS group is generally robust and stable under a variety of reaction conditions. However, it can be cleaved under specific conditions, such as with fluoride ion sources (e.g., TBAF) or strong acids.[3][4][5] The stability of silyl ethers, a related functionality, in acidic media follows the order: TMS < TES < TBDMS < TIPS.[3] In basic media, the order of stability is TMS < TES < TBDMS ≈ TBDPS < TIPS.[3]
Q4: Can the aldehyde functionality be sensitive to certain reaction conditions?
A4: Yes, aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air or oxidizing agents. They can also undergo self-condensation or polymerization under strongly acidic or basic conditions.[6] Due to the steric hindrance from the TIPS group, this compound may exhibit lower reactivity compared to less hindered aldehydes.[7][8]
Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Reactivity of the Aldehyde | The bulky TIPS group can sterically hinder the approach of nucleophiles. Consider using more reactive reagents or catalysts. For instance, in Prins cyclizations with hindered aldehydes, stronger Lewis acids like SnCl₄ or TMSOTf can be more effective than weaker ones.[7] |
| Inappropriate Solvent | The solvent may not be optimal for dissolving all reactants or for stabilizing the transition state. For reactions involving polar intermediates, a more polar aprotic solvent like THF or DMF might be beneficial. For non-polar reactants, a non-polar solvent like toluene or hexanes could be more suitable. |
| Sub-optimal Temperature | The reaction may require higher temperatures to overcome the activation energy barrier. Cautiously increase the reaction temperature in increments while monitoring for product formation and decomposition. |
| Degraded Aldehyde | Ensure the this compound used is pure and has been stored correctly. Impurities can inhibit the reaction. Consider purifying the aldehyde by column chromatography if its purity is questionable. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Deprotection of the TIPS group | If the reaction conditions are too harsh (e.g., strongly acidic or basic, or presence of fluoride ions), the TIPS group may be cleaved.[4][5] Use milder conditions or a different catalyst system. For example, when deprotecting TIPS-protected arylacetylenes, AgF in methanol was found to be effective under mild conditions.[4][5] |
| Aldol Self-Condensation | This can occur under basic conditions.[9][10] Use a non-nucleophilic base or add the aldehyde slowly to the reaction mixture containing the other reactant to keep its concentration low. Running the reaction at a lower temperature can also minimize this side reaction. |
| Oxidation of the Aldehyde | Exposure to air can lead to the formation of the corresponding carboxylic acid. Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen). |
| Side reactions of the nucleophile | In Grignard reactions, for example, the Grignard reagent can act as a base, leading to enolization of the aldehyde. Use of a non-polar solvent and low temperatures can favor the desired nucleophilic addition. |
Experimental Protocols & Data
The following tables provide starting points for optimizing solvent and temperature in common reactions involving this compound. Yields are highly substrate and condition dependent and should be optimized for each specific case.
Wittig Reaction
The Wittig reaction is a versatile method for forming alkenes from aldehydes. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.
| Solvent | Typical Temperature Range (°C) | Notes |
| Tetrahydrofuran (THF) | -78 to 25 | A common solvent for Wittig reactions, especially with non-stabilized ylides. |
| Dichloromethane (DCM) | 0 to 25 | Often used with stabilized ylides. |
| Toluene | 25 to 110 | Higher temperatures may be required for less reactive systems. For non-stabilized ylides, non-polar solvents like toluene can favor Z-alkene formation.[11] |
| Water (for "green" Wittig) | 25 | An environmentally friendly option, though yields may be lower.[12] |
General Experimental Protocol (Wittig Reaction):
-
To a solution of the phosphonium salt in the chosen dry solvent under an inert atmosphere, add a strong base (e.g., n-BuLi, NaH, or KHMDS) at an appropriate temperature (e.g., -78 °C or 0 °C) to generate the ylide.
-
Stir the resulting colored solution for 30-60 minutes.
-
Cool the ylide solution (if necessary) and add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Grignard Reaction
Grignard reagents are strong nucleophiles and bases, requiring careful control of reaction conditions.
| Solvent | Typical Temperature Range (°C) | Notes |
| Diethyl ether (Et₂O) | 0 to 35 | The classical solvent for Grignard reactions. |
| Tetrahydrofuran (THF) | 0 to 66 | Often used for its higher boiling point and better solvating properties. |
General Experimental Protocol (Grignard Reaction):
-
Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere.
-
To a solution of this compound in anhydrous diethyl ether or THF at 0 °C, add the Grignard reagent dropwise.
-
After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting secondary alcohol by flash column chromatography.
Aldol Reaction
The Aldol reaction with this compound would involve the formation of an enolate from another carbonyl compound, which then attacks the aldehyde.
| Solvent | Typical Temperature Range (°C) | Base | Notes |
| Ethanol/Water | 25 | NaOH, KOH | Classic protic conditions, may lead to dehydration of the aldol adduct.[9][10][13] |
| Tetrahydrofuran (THF) | -78 to 0 | LDA, LiHMDS | Aprotic conditions allow for pre-formation of the enolate and better control over the reaction. |
| Dichloromethane (DCM) | -78 to 0 | TiCl₄, Et₃N (Mukaiyama Aldol) | Lewis acid-mediated conditions can offer different selectivity. |
General Experimental Protocol (Base-Catalyzed Aldol Reaction):
-
In a flask under an inert atmosphere, dissolve the ketone in the chosen solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the base dropwise to generate the enolate.
-
Slowly add a solution of this compound in the same solvent.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify the aldol product by flash column chromatography.
Visualizations
Caption: General experimental workflow for reactions.
Caption: Troubleshooting low reaction conversion.
Caption: Troubleshooting side product formation.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Cas 163271-80-5,this compound | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. amherst.edu [amherst.edu]
- 10. magritek.com [magritek.com]
- 11. researchgate.net [researchgate.net]
- 12. sciepub.com [sciepub.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ensuring the Integrity of the TIPS Protecting Group
For researchers, scientists, and drug development professionals, the triisopropylsilyl (TIPS) group is an invaluable tool for the protection of hydroxyl functionalities during complex multi-step syntheses. Its steric bulk provides significant stability, yet premature deprotection can lead to undesired side reactions, reduced yields, and complex purification challenges. This technical support center offers troubleshooting guidance and frequently asked questions to help you navigate the nuances of working with the TIPS protecting group and prevent its unintended cleavage.
Troubleshooting Guide: Preventing Premature TIPS Deprotection
This guide addresses specific issues that may arise during a synthetic sequence where a TIPS-protected alcohol is present.
Problem: My TIPS group is being cleaved during a reaction.
-
Potential Cause 1: Acidic Conditions. The reaction conditions may be too acidic, leading to the protonation of the ether oxygen and subsequent cleavage. The stability of silyl ethers in acidic media is highly dependent on the steric hindrance around the silicon atom.
-
Recommended Solutions:
-
If possible, switch to non-acidic reaction conditions.
-
If acidic conditions are unavoidable, use a milder acid or a buffered system to maintain a less acidic pH.
-
Consider using a more sterically hindered silyl protecting group if the substrate allows for its introduction.
-
-
Potential Cause 2: Basic Conditions. While generally more stable under basic conditions than acidic ones, strong bases can still promote the cleavage of TIPS ethers, especially at elevated temperatures or with prolonged reaction times.
-
Recommended Solutions:
-
Use the mildest basic conditions necessary to achieve the desired transformation.
-
Keep reaction temperatures as low as possible and monitor the reaction closely to avoid extended reaction times.
-
If applicable, consider using a non-nucleophilic base to minimize direct attack on the silicon atom.
-
-
Potential Cause 3: Nucleophilic Attack. Certain nucleophiles can attack the silicon atom, leading to the cleavage of the Si-O bond. Fluoride ions are particularly effective at cleaving silyl ethers.
-
Recommended Solutions:
-
Avoid sources of fluoride ions in your reaction mixture unless intentional deprotection is desired.
-
If a nucleophilic reaction is required elsewhere in the molecule, consider the relative reactivity of the nucleophile towards the TIPS group and the desired electrophilic center.
-
Problem: My TIPS group is partially or fully removed during aqueous workup.
-
Potential Cause: Acidic or Basic Water. The pH of the water used in the workup may be sufficiently acidic or basic to cause hydrolysis of the TIPS ether, especially with prolonged exposure.
-
Recommended Solutions:
-
Neutralize the reaction mixture to a pH of approximately 7 before performing an aqueous extraction.
-
Use a buffered aqueous solution, such as a saturated solution of sodium bicarbonate (for acidic reaction mixtures) or ammonium chloride (for basic reaction mixtures), during the washing steps.
-
Minimize the contact time between the organic layer containing your product and the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: How stable is the TIPS group compared to other common silyl ethers? A1: The TIPS group is significantly more stable than less sterically hindered silyl ethers like trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS) under both acidic and basic conditions.[1][2] This increased stability is due to the three bulky isopropyl groups that shield the silicon atom from attack.[1]
Q2: What are the best conditions to selectively deprotect a TBS ether in the presence of a TIPS ether? A2: Selective deprotection of a TBS ether in the presence of a TIPS ether can typically be achieved using mild acidic conditions that are not harsh enough to cleave the more robust TIPS group. Reagents such as pyridinium p-toluenesulfonate (PPTS) in methanol or dilute solutions of acetic acid are often effective.[3]
Q3: Can I perform a Swern oxidation on a molecule containing a TIPS-protected alcohol? A3: Yes, the Swern oxidation is generally compatible with TIPS ethers. The reaction is performed under mildly basic conditions and at low temperatures, which are well-tolerated by the TIPS group.[4][5]
Q4: Are Grignard reactions compatible with TIPS ethers? A4: Yes, TIPS ethers are stable to Grignard reagents and other organometallic reagents.[6][7] The Si-O bond is not susceptible to attack by these strong bases and nucleophiles. This makes the TIPS group an excellent choice for protecting alcohols during reactions involving Grignard reagents.[8][9]
Q5: Will a Wittig reaction affect a TIPS-protected alcohol? A5: The ylides used in Wittig reactions are strong bases, but they are generally compatible with TIPS ethers. The reaction conditions do not typically lead to the cleavage of the TIPS group.[3][10]
Quantitative Data: Relative Stability of Silyl Ethers
The stability of silyl ethers is a critical factor in designing a successful synthetic strategy. The following table summarizes the relative rates of hydrolysis for common silyl ethers under acidic and basic conditions. A higher number indicates greater stability.
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from various sources.[2][11]
Key Experimental Protocols
Here are detailed methodologies for common reactions where the stability of the TIPS group is a consideration.
Protocol 1: Selective Deprotection of a TBS Ether in the Presence of a TIPS Ether using Mild Acid
-
Reagents:
-
Substrate with both TBS and TIPS protected alcohols
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the substrate in methanol (approximately 0.1 M concentration).
-
Add a catalytic amount of PPTS (0.1 to 0.3 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the TBS-protected alcohol is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product for further purification.
-
Protocol 2: Swern Oxidation of a Primary Alcohol in the Presence of a TIPS Ether
-
Reagents:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
TIPS-protected substrate with a primary alcohol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
To a solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.0-2.5 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add a solution of the alcohol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add Et₃N or DIPEA (5.0 equivalents) dropwise and stir for another 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde.[5][11]
-
Protocol 3: Grignard Reaction with a TIPS-Protected Halo-alcohol
-
Reagents:
-
TIPS-protected halo-alcohol
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aldehyde or ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of the TIPS-protected halo-alcohol in anhydrous ether or THF to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the solution to 0 °C.
-
Add a solution of the aldehyde or ketone in anhydrous ether or THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[7]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Workup and Purification of 3-(Triisopropylsilyl)propiolaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful workup and purification of reactions involving 3-(Triisopropylsilyl)propiolaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: Common impurities can be broadly categorized as those arising from the starting material and those formed during the reaction.
-
Starting Material Impurities:
-
3-(Triisopropylsilyl)propargyl alcohol: The precursor to the aldehyde, which may be present if the oxidation reaction was incomplete.
-
(Triisopropylsilyl)acetylene: A potential byproduct from the degradation of the starting material.
-
Desilylated propiolaldehyde: Premature cleavage of the triisopropylsilyl (TIPS) group can lead to the formation of the unprotected propiolaldehyde, which is volatile and reactive.
-
-
Reaction-Related Impurities:
-
Unreacted this compound: Incomplete conversion is a common source of contamination.
-
3-(Triisopropylsilyl)propiolic acid: Oxidation of the aldehyde functionality can occur, especially if the reaction is exposed to air or oxidizing agents for extended periods.
-
Byproducts from specific reactions:
-
Wittig Reaction: Triphenylphosphine oxide is a major byproduct.
-
Aldol Reaction: Self-condensation products of the aldehyde or ketone coupling partner can form.
-
Michael Addition: Formation of 1,2-addition products instead of or in addition to the desired 1,4-addition product.
-
-
Desilylated products: The TIPS group can be labile under certain acidic or basic conditions, leading to the formation of the corresponding unprotected products.[1][2]
-
Q2: My reaction mixture is a complex mess on the TLC plate. Where do I start with the workup?
A2: A complex TLC plate indicates multiple components, which could be a mix of starting materials, product, and byproducts. A systematic approach to the workup is crucial.
-
Initial Quench: Carefully quench the reaction. For many reactions, a simple aqueous workup with deionized water or a saturated aqueous solution of ammonium chloride is a good starting point.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction to separate the organic products from inorganic salts and water-soluble impurities. A common solvent choice is diethyl ether or ethyl acetate.
-
Aqueous Washes:
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This will remove acidic impurities, such as 3-(triisopropylsilyl)propiolic acid.
-
Brine (Saturated NaCl Solution): This wash helps to remove residual water from the organic layer and break up emulsions.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Further Purification: The resulting crude product will likely require further purification by column chromatography.
Q3: The triisopropylsilyl (TIPS) protecting group seems to be cleaving during my workup. How can I prevent this?
A3: The TIPS group is generally stable to a range of conditions but can be cleaved under strongly acidic or basic conditions.[1][2] The stability of silyl ethers generally increases with the steric bulk of the substituents on the silicon atom.[3][4]
-
Avoid Strong Acids: Use of strong acids like concentrated HCl should be avoided. If an acidic wash is necessary, use a dilute solution of a weaker acid (e.g., 1 M NH₄Cl) and minimize contact time.
-
Avoid Strong Bases: Strong bases like NaOH or KOH can promote desilylation. For basic washes, use milder bases like saturated NaHCO₃.
-
Temperature Control: Perform aqueous washes at room temperature or below to minimize the rate of potential side reactions, including desilylation.
-
Fluoride Sources: Be aware that fluoride ions (e.g., from TBAF, HF) are potent reagents for cleaving silyl ethers and should only be used if deprotection is the intended next step.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of reactions involving this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Product is contaminated with a polar, UV-active impurity after a Wittig reaction. | The impurity is likely triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction. | Method 1: Precipitation. If the desired product is nonpolar, dissolving the crude mixture in a minimal amount of a nonpolar solvent (e.g., cold hexanes or diethyl ether) can cause the more polar TPPO to precipitate. The precipitate can then be removed by filtration.[5][6][7][8] Method 2: Silica Gel Plug. For relatively nonpolar products, passing the crude material through a short plug of silica gel, eluting with a nonpolar solvent (e.g., hexanes/ether), can retain the more polar TPPO on the silica.[5][6][7][9] Method 3: Column Chromatography. A standard silica gel column is often effective. TPPO is significantly more polar than many organic products and will have a lower Rf value. |
| Purified product contains unreacted this compound. | The reaction did not go to completion. The starting material and product may have similar polarities, making separation by chromatography difficult. | Optimize Chromatography: Use a less polar solvent system to increase the separation between the slightly more polar aldehyde and the product. Gradient elution can be particularly effective. Bisulfite Adduct Formation: Aldehydes can be selectively removed from a mixture by forming a water-soluble bisulfite adduct.[10][11] This method is generally reversible, allowing for recovery of the aldehyde if needed. Caution: The acidic nature of bisulfite solutions may cause some desilylation of the TIPS group. |
| An acidic impurity is present in the final product. | The aldehyde functional group has been oxidized to a carboxylic acid (3-(Triisopropylsilyl)propiolic acid). This can happen due to prolonged exposure to air or if oxidizing reagents were used. | Aqueous Base Wash: During the liquid-liquid extraction, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. |
| The product appears to be decomposing on the silica gel column. | The product may be unstable to the acidic nature of standard silica gel. α,β-unsaturated aldehydes can be prone to polymerization or other reactions on silica. | Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites. Use Alumina: Basic or neutral alumina can be used as an alternative stationary phase for chromatography. Minimize Contact Time: Use flash column chromatography to minimize the time the product is in contact with the stationary phase. |
| The reaction workup results in a persistent emulsion during extraction. | The presence of polar byproducts or certain solvents can lead to the formation of stable emulsions. | Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up emulsions. Filter through Celite: Passing the entire mixture through a pad of Celite can sometimes help to break the emulsion. Centrifugation: If available, centrifuging the mixture can effectively separate the layers. |
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is a standard starting point for the initial purification of many reactions involving this compound.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ (1 x volume of the organic layer) to remove acidic impurities.
-
Wash the organic layer with brine (1 x volume of the organic layer) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation
This method is effective for nonpolar products from Wittig reactions.
-
Concentration: After the initial aqueous workup, concentrate the crude product to a thick oil or solid.
-
Suspension: Add a minimal amount of a cold, nonpolar solvent (e.g., hexanes or a hexanes/diethyl ether mixture).
-
Precipitation: Stir or sonicate the suspension. The less soluble TPPO should precipitate out of the solution.
-
Filtration: Filter the mixture through a Büchner funnel, washing the solid with a small amount of the cold nonpolar solvent.
-
Concentration: The filtrate, containing the desired product, can then be concentrated.
Visualizations
Experimental Workflow for a General Reaction Workup
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. shenvilab.org [shenvilab.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability of 3-(Triisopropylsilyl)propiolaldehyde under acidic and basic workup conditions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 3-(Triisopropylsilyl)propiolaldehyde during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: Is the triisopropylsilyl (TIPS) protecting group on this compound stable to standard acidic workup conditions?
A1: Yes, the TIPS group is exceptionally stable under typical acidic workup conditions. Due to the significant steric bulk of the isopropyl substituents, the silicon-carbon bond is well-shielded from proton-catalyzed hydrolysis.[1][2] A synthesis protocol for this specific aldehyde involves quenching the reaction with 1M hydrochloric acid, followed by extraction, demonstrating its stability to these conditions.[3]
Q2: Can I perform a workup using a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃)?
A2: While the TIPS protecting group itself is highly resistant to cleavage by mild aqueous bases, the propiolaldehyde functional group is sensitive to basic conditions.[1][4] Exposure to even weak bases can lead to decomposition or undesired side reactions. It is advisable to use a neutral (brine wash) or mild acidic workup (saturated ammonium chloride or dilute HCl) whenever possible.[3]
Q3: What happens if I expose this compound to strong bases like sodium hydroxide (NaOH) or potassium carbonate in methanol?
A3: Exposure to strong bases poses a significant risk of degrading the molecule. While the robust TIPS group may remain intact, the aldehyde functional group is highly susceptible to base-catalyzed reactions, which can include aldol-type condensations, polymerization, or other decomposition pathways.[4][5] Such conditions should be strictly avoided if the aldehyde moiety is to be preserved.
Q4: I am observing significant loss of my product during workup. What is the likely cause?
A4: Product loss is most often attributable to the instability of the aldehyde functional group, not the TIPS protecting group. The most common cause is exposure to basic conditions, even mild ones, during the workup or purification. Ensure all aqueous solutions used for washing are neutral or slightly acidic. Another potential issue could be prolonged exposure to silica gel during column chromatography, which can sometimes be slightly acidic and may affect sensitive aldehydes.
Q5: How can I safely remove the TIPS group without damaging the aldehyde?
A5: Standard acidic or basic hydrolysis is not effective for removing the TIPS group and will likely damage the aldehyde.[4] Deprotection requires specific reagents. The most common method is using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF).[6] However, given the base-sensitivity of the aldehyde, this must be performed with extreme care, ideally at low temperatures and with careful monitoring.[4] Alternative, milder methods using silver fluoride (AgF) in methanol have been reported to be compatible with sensitive aldehyde groups on similar molecules.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield after aqueous workup | Decomposition of the aldehyde due to basic conditions. | Use a mild acidic quench (e.g., saturated aq. NH₄Cl) or a neutral wash (brine). Avoid using sodium bicarbonate or other basic solutions.[3] |
| Smearing or decomposition on silica gel column | The aldehyde is sensitive to the stationary phase. | Minimize the time the compound spends on the column. Consider using a less acidic grade of silica gel or neutralizing it with a small amount of triethylamine in the eluent (note: this may affect other functional groups). Alternatively, purification by distillation or crystallization may be possible. |
| TIPS group is accidentally cleaved | Exposure to very harsh acidic conditions or fluoride ions. | The TIPS group is very robust; cleavage is unlikely under standard workup conditions.[1][8] If cleavage occurs, verify that no fluoride source was inadvertently introduced. Standard deprotection requires specific reagents like TBAF.[6] |
| Formation of multiple unknown byproducts | Aldehyde instability leading to side reactions (e.g., aldol condensation). | This is often triggered by basic conditions. Ensure the reaction and workup are performed under strictly non-basic conditions. Keep the temperature low during workup and concentration. |
Data Presentation
The stability of a silyl protecting group is directly related to the steric bulk around the silicon atom. The TIPS group is one of the most robust silyl ethers commonly used.
Table 1: Relative Stability of Common Silyl Protecting Groups
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10 - 100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data compiled from references[1][2]. Rates are approximate and can vary with substrate and conditions. |
Experimental Protocols
Protocol 1: Recommended Mild Acidic Workup (Post-Synthesis)
This protocol is adapted from a reported synthesis of this compound and is suitable for quenching reactions where the compound is the desired product.[3]
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or room temperature).
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1M hydrochloric acid (HCl) to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo at low temperature.
Protocol 2: General TIPS-Alkyne Deprotection using TBAF
Caution: This procedure can lead to the decomposition of the aldehyde. It should be performed at low temperatures with careful monitoring.[4]
-
Dissolve the this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C or lower in an ice bath.
-
Slowly add 1.1 equivalents of a 1M solution of TBAF in THF dropwise.
-
Monitor the reaction closely by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Proceed with an extractive workup as described in Protocol 1.
Visualizations
Caption: Decision flowchart for selecting an appropriate workup method.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. scielo.org.mx [scielo.org.mx]
- 5. reddit.com [reddit.com]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to avoid dimerization of 3-(Triisopropylsilyl)propiolaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the dimerization of 3-(Triisopropylsilyl)propiolaldehyde during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an α,β-unsaturated aldehyde containing a bulky triisopropylsilyl (TIPS) protecting group. This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules. Its bifunctional nature, possessing both an aldehyde and a protected alkyne, allows for a variety of chemical transformations.
Q2: Why is dimerization a concern with this compound?
A2: Like many α,β-unsaturated aldehydes, this compound is susceptible to dimerization and polymerization, especially under certain conditions. This can lead to reduced yields of the desired product, purification challenges, and inconsistent reaction outcomes.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, specifically in a freezer at or below -20°C.[1][2][3] Exposure to air, moisture, and elevated temperatures can promote degradation and dimerization.
Troubleshooting Guide: Dimerization of this compound
This guide addresses common issues related to the dimerization of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and presence of a higher molecular weight byproduct. | Dimerization or oligomerization of the starting material. | 1. Verify Storage Conditions: Ensure the aldehyde has been stored properly under an inert atmosphere at -20°C. 2. Use Fresh Reagent: If possible, use a freshly opened or recently purified batch of the aldehyde. 3. Optimize Reaction Conditions: See the detailed experimental protocols below for recommended reaction conditions that minimize dimerization. |
| Reaction mixture becomes viscous or solidifies unexpectedly. | Polymerization of the aldehyde. | 1. Lower Reaction Temperature: Perform the reaction at the lowest effective temperature. 2. Reduce Concentration: High concentrations can favor intermolecular reactions like polymerization. Try running the reaction under more dilute conditions. 3. Add an Inhibitor: Consider the addition of a radical inhibitor, such as a small amount of hydroquinone or BHT (butylated hydroxytoluene), to the reaction mixture. |
| Complex NMR spectrum of the crude product, indicating multiple unidentified species. | Formation of various dimeric or oligomeric structures. | 1. Purify Before Use: If the starting material is old or has been improperly stored, purify it by flash chromatography on silica gel before use. 2. Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent subsequent side reactions. |
| Inconsistent reaction outcomes between batches. | Variable purity of the starting aldehyde due to dimerization during storage. | 1. Standardize Handling Procedures: Implement a strict protocol for handling and storing the aldehyde to ensure its quality. 2. Characterize Before Use: Routinely check the purity of the aldehyde by ¹H NMR before each use to confirm the absence of significant dimer peaks. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receipt and Storage: Upon receipt, immediately store the vial of this compound in a freezer at -20°C. The vial should be sealed with a cap containing a PTFE septum to allow for the removal of the liquid via syringe under an inert atmosphere.
-
Dispensing: To use the aldehyde, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation. Purge the vial with a gentle stream of dry argon or nitrogen. Use a clean, dry syringe to withdraw the required amount of the liquid.
-
After Use: Immediately re-purge the vial with an inert gas, reseal it tightly, and return it to the freezer.
Protocol 2: A Representative Reaction Minimizing Dimerization (e.g., Nucleophilic Addition)
This protocol provides a general workflow for a reaction involving this compound, designed to minimize dimerization.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve the nucleophile in an appropriate anhydrous solvent (e.g., THF, diethyl ether) in the flask and cool the solution to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath).
-
Aldehyde Addition: Prepare a dilute solution of this compound in the same anhydrous solvent in the dropping funnel. Add the aldehyde solution dropwise to the stirred solution of the nucleophile over a period of 30-60 minutes. The slow addition helps to maintain a low concentration of the free aldehyde in the reaction mixture, thus disfavoring dimerization.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it at the low temperature by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Workup and Purification: Allow the mixture to warm to room temperature, perform a standard aqueous workup, and purify the product by flash column chromatography.
Visualizations
Caption: Workflow for minimizing dimerization of this compound.
Caption: Troubleshooting logic for addressing dimerization issues.
References
Technical Support Center: Managing Low Reactivity of 3-(Triisopropylsilyl)propiolaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with the sterically hindered 3-(Triisopropylsilyl)propiolaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is this compound significantly less reactive than other aldehydes?
A1: The low reactivity of this compound stems primarily from the steric hindrance imposed by the bulky triisopropylsilyl (TIPS) group. This large substituent physically obstructs the approach of nucleophiles to the aldehyde's carbonyl carbon, slowing down the reaction rate. Additionally, the electron-donating nature of the silyl group can slightly reduce the electrophilicity of the carbonyl carbon, further contributing to its reduced reactivity.
Q2: What are the most common challenges encountered when working with this aldehyde?
A2: Researchers often face the following issues:
-
Low or no conversion: The steric bulk of the TIPS group can prevent reactions from proceeding to completion under standard conditions.
-
Slow reaction rates: Reactions may require significantly longer times compared to those with less hindered aldehydes.
-
Side reactions: Under forcing conditions (e.g., high temperatures), decomposition or side reactions may become more prevalent.
-
Difficulty with certain reagents: Bulky nucleophiles may fail to react altogether.
Q3: How can the triisopropylsilyl (TIPS) protecting group be removed?
A3: The TIPS group is robust but can be cleaved under specific conditions. The most common method is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF). The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF). The progress of the deprotection should be monitored carefully to avoid side reactions.
Troubleshooting Guides
Issue 1: Low to No Conversion in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting material.
-
The desired product is obtained in very low yield or not at all.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reactivity of Nucleophile | • Use a more reactive organometallic reagent (e.g., organolithium instead of a Grignard reagent).• Consider the use of additives like CeCl₃ (Luche reduction conditions) to enhance the electrophilicity of the aldehyde. |
| Steric Hindrance | • Increase the reaction temperature cautiously, monitoring for decomposition.• Use a less sterically hindered nucleophile if the reaction allows.• Increase the reaction time significantly. |
| Poor Quality Grignard/Organolithium Reagent | • Titrate the organometallic reagent before use to determine its exact concentration.• Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Solvent Effects | • Experiment with different ethereal solvents (e.g., THF, diethyl ether, DME) as they can influence the reactivity of organometallic reagents. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Addition of a Grignard Reagent
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 equiv) and dissolved in anhydrous THF under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
The Grignard reagent (1.2-1.5 equiv) is added dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for low conversion in nucleophilic additions.
Caption: Key factors influencing the outcome of reactions with 3-(TIPS)propiolaldehyde.
Technical Support Center: Selective Aldehyde Reactions of 3-(Triisopropylsilyl)propiolaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Triisopropylsilyl)propiolaldehyde. Our goal is to facilitate the selective reaction of the aldehyde functionality while preserving the triisopropylsilyl (TIPS)-protected alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective aldehyde functionalization of this compound?
A1: The primary challenges stem from the molecule's bifunctional nature, containing both a reactive aldehyde and a sterically hindered but potentially labile silyl-protected alkyne. Key issues include:
-
1,4-Conjugate Addition: Nucleophiles can attack the β-carbon of the alkyne (1,4-addition) instead of the desired 1,2-addition at the aldehyde carbonyl.
-
Desilylation: The TIPS protecting group can be cleaved under certain reaction conditions, particularly with strong bases or fluoride sources.
-
Steric Hindrance: The bulky TIPS group can influence the approach of nucleophiles to the aldehyde, potentially affecting reaction rates and stereoselectivity.
-
Aldehyde Instability: Like many aldehydes, this compound can be prone to oxidation, polymerization, or decomposition, especially under harsh reaction conditions.
Q2: How can I favor 1,2-addition over 1,4-addition of nucleophiles?
A2: To promote selective attack at the aldehyde (1,2-addition), consider the following strategies:
-
Use of "Hard" Nucleophiles: Hard nucleophiles, such as Grignard reagents and organolithium compounds, preferentially attack the harder electrophilic center, which is the carbonyl carbon.
-
Luche Reduction Conditions: For selective reduction of the aldehyde to the corresponding alcohol, the Luche reduction (NaBH₄, CeCl₃) is highly effective. The cerium(III) chloride increases the hardness of the borohydride reagent and promotes 1,2-selectivity.
-
Low Temperatures: Running reactions at low temperatures (e.g., -78 °C) often enhances kinetic control, favoring the faster 1,2-addition pathway.
Q3: What conditions can lead to the cleavage of the TIPS protecting group?
A3: The triisopropylsilyl (TIPS) group is generally robust, but it can be removed under specific conditions. Be cautious with:
-
Fluoride Ion Sources: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for silyl group deprotection and should be avoided if the TIPS group needs to be retained.
-
Strongly Basic Conditions: While less susceptible than smaller silyl groups like TMS, prolonged exposure to strong bases (e.g., n-BuLi, LDA) can lead to desilylation, especially at elevated temperatures.
-
Acidic Conditions: Strong aqueous acids can also cleave silyl ethers, although TIPS is more stable than many other silyl ethers under these conditions.
Q4: Are there any specific storage and handling recommendations for this compound?
A4: Yes, proper handling is crucial for maintaining the integrity of the compound. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (in a freezer at or below -20°C) to prevent degradation.[1] Avoid exposure to moisture and air to minimize oxidation and polymerization.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reactions
| Symptom | Possible Cause | Suggested Solution |
| No or very low conversion of starting material. | Inactive Grignard reagent due to moisture or oxygen. | Ensure all glassware is flame-dried, use anhydrous solvents, and maintain a strict inert atmosphere (argon or nitrogen). |
| Poor quality magnesium turnings. | Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. | |
| Formation of a significant amount of recovered starting material and a dimeric side product. | The Grignard reagent is acting as a base, causing enolization, or as a reducing agent. | Use a less sterically hindered Grignard reagent if possible. Add the Grignard reagent slowly at a low temperature to favor nucleophilic addition. |
| Complex mixture of products observed. | Potential 1,4-addition or desilylation. | Use a "harder" Grignard reagent (e.g., from an alkyl chloride instead of an iodide). Consider the use of a cerium(III) chloride additive to enhance 1,2-selectivity. |
Issue 2: Poor Selectivity or Low Yield in Wittig/Horner-Wadsworth-Emmons (HWE) Reactions
| Symptom | Possible Cause | Suggested Solution |
| No reaction or slow conversion. | The phosphorus ylide is too stable and not reactive enough. | For stabilized ylides, stronger bases or higher temperatures may be required. However, be mindful of potential side reactions. Consider using a more reactive non-stabilized ylide if the desired alkene stereochemistry allows. |
| Steric hindrance from the TIPS group impeding the approach of the ylide. | Use a less sterically demanding ylide if possible. The Horner-Wadsworth-Emmons reaction, which uses smaller phosphonate carbanions, is often more successful with sterically hindered aldehydes.[2][3] | |
| Low E/Z selectivity in the alkene product. | Inappropriate choice of ylide or reaction conditions. | For predominantly E-alkenes, use a stabilized ylide (HWE reaction).[2] For Z-alkenes, a non-stabilized Wittig reagent is typically used. The Schlosser modification of the Wittig reaction can also be employed to favor E-alkene formation. |
| Difficult purification of the product from triphenylphosphine oxide (in Wittig reactions). | Triphenylphosphine oxide is a common byproduct and can be difficult to separate. | Purification can often be achieved by column chromatography. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective. The HWE reaction avoids this issue as the phosphate byproduct is water-soluble and easily removed during aqueous workup.[2] |
Issue 3: Unexpected Desilylation
| Symptom | Possible Cause | Suggested Solution |
| Presence of the deprotected alkyne product in the reaction mixture. | Reaction conditions are too harsh (e.g., strong base, high temperature, or presence of fluoride ions). | Use milder bases (e.g., K₂CO₃ instead of n-BuLi if applicable). Avoid fluoride-containing reagents. Keep reaction temperatures as low as possible. |
| Workup conditions are too acidic or basic. | Use a buffered or neutral aqueous workup (e.g., saturated aqueous NH₄Cl). |
Data Presentation: Selective Aldehyde Reactions
The following tables summarize typical conditions and expected outcomes for key selective reactions of the aldehyde in this compound. Please note that yields can vary depending on the specific substrate and reaction scale.
Table 1: Selective Reduction of the Aldehyde
| Reaction | Reagents and Conditions | Product | Typical Yield | Reference |
| Luche Reduction | NaBH₄, CeCl₃·7H₂O, MeOH, 0 °C | 3-(Triisopropylsilyl)prop-2-yn-1-ol | >90% | [4] |
Table 2: Nucleophilic Addition to the Aldehyde
| Reaction | Reagents and Conditions | Product | Typical Yield | Reference |
| Grignard Addition | R-MgBr, THF or Et₂O, -78 °C to rt | Secondary Propargyl Alcohol | 60-85% | General Protocol |
| Organolithium Addition | R-Li, THF or Et₂O, -78 °C | Secondary Propargyl Alcohol | 60-90% | General Protocol |
Table 3: Olefination of the Aldehyde
| Reaction | Reagents and Conditions | Product | Typical Yield | Stereoselectivity | Reference |
| Wittig Reaction (unstabilized ylide) | Ph₃P=CHR, THF, -78 °C to rt | (Z)-En-yne | 50-80% | Z-selective | General Protocol |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R, NaH, THF, 0 °C to rt | (E)-En-yne | 70-95% | E-selective | [2] |
Experimental Protocols
Protocol 1: Luche Reduction of this compound
This protocol describes the selective 1,2-reduction of the aldehyde to the corresponding propargyl alcohol.
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add CeCl₃·7H₂O (1.0 equiv) to the solution and stir until it dissolves.
-
Slowly add NaBH₄ (1.1 equiv) portion-wise to the reaction mixture. Effervescence may be observed.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 15-30 minutes).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Grignard Addition to this compound
This protocol details the addition of a Grignard reagent to the aldehyde to form a secondary propargyl alcohol.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 equiv) dropwise via a syringe.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Horner-Wadsworth-Emmons Olefination
This protocol describes the synthesis of an (E)-en-yne from this compound.
Materials:
-
This compound
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under argon, suspend NaH (1.2 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C and add the triethyl phosphonoacetate (1.2 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to form the ylide.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Carefully quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Workflow for the Luche Reduction of this compound.
Caption: Troubleshooting Logic for Low Yield in Grignard Reactions.
References
Validation & Comparative
Spectroscopic analysis to confirm the structure of 3-(Triisopropylsilyl)propiolaldehyde adducts
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of novel organic compounds is a cornerstone of synthetic chemistry and drug development. For adducts derived from 3-(Triisopropylsilyl)propiolaldehyde, a versatile building block in organic synthesis, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure of these adducts. We present representative data for common adduct types and detailed experimental protocols to support researchers in their analytical workflows.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for various classes of this compound adducts. The data presented is a composite based on established principles and published data for structurally similar compounds.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound Adducts
| Adduct Type | Key Functional Group | Representative ¹H NMR Chemical Shifts (δ, ppm) | Representative ¹³C NMR Chemical Shifts (δ, ppm) |
| Parent Aldehyde | Aldehyde | 9.15 (s, 1H, CHO), 1.10-1.25 (m, 21H, TIPS) | 185.0 (CHO), 105.0 (alkynyl C), 95.0 (alkynyl C-Si), 18.5 (CH₃ of TIPS), 11.0 (CH of TIPS) |
| Michael Adduct | β-Substituted Aldehyde | 9.5-9.8 (t, 1H, CHO), 6.5-7.0 (m, 1H, vinylic H), 4.5-5.0 (m, 1H, vinylic H), 2.5-3.0 (m, protons at point of addition), 1.10-1.25 (m, 21H, TIPS) | 200-205 (CHO), 140-150 (vinylic C), 130-140 (vinylic C-Si), Signals for added nucleophile, 18.5 (CH₃ of TIPS), 11.0 (CH of TIPS) |
| Grignard Adduct | Secondary Propargyl Alcohol | 4.0-4.5 (m, 1H, CH-OH), 2.0-2.5 (d, 1H, OH), 1.10-1.25 (m, 21H, TIPS), Signals for Grignard reagent R-group | 90-100 (alkynyl C), 85-95 (alkynyl C-Si), 60-70 (CH-OH), Signals for Grignard reagent R-group, 18.5 (CH₃ of TIPS), 11.0 (CH of TIPS) |
| Wittig Adduct | Conjugated Enyne | 6.0-7.5 (m, vinylic protons), 1.10-1.25 (m, 21H, TIPS), Signals for Wittig reagent substituent | 100-140 (vinylic carbons), 90-100 (alkynyl C), 80-90 (alkynyl C-Si), Signals for Wittig reagent substituent, 18.5 (CH₃ of TIPS), 11.0 (CH of TIPS) |
| Diels-Alder Adduct | Substituted Cyclohexadiene | 6.0-7.0 (m, vinylic protons of cyclohexadiene), 3.0-4.0 (m, allylic protons), 1.10-1.25 (m, 21H, TIPS) | 120-140 (vinylic carbons of cyclohexadiene), 80-90 (alkynyl C), 70-80 (alkynyl C-Si), 30-50 (allylic carbons), 18.5 (CH₃ of TIPS), 11.0 (CH of TIPS) |
Table 2: Key IR and Mass Spectrometry Data for this compound Adducts
| Adduct Type | Key Functional Group | Characteristic IR Absorptions (cm⁻¹) | Expected Mass Spectrum Fragments (m/z) |
| Parent Aldehyde | Aldehyde | 2720, 2820 (C-H stretch of CHO), 2150 (C≡C stretch), 1680 (C=O stretch) | M+, [M-isopropyl]+, [M-CHO]+ |
| Michael Adduct | β-Substituted Aldehyde | 2720, 2820 (C-H stretch of CHO), 1685 (C=O stretch), 1620 (C=C stretch) | M+, [M-isopropyl]+, [M-CHO]+, Fragments from the added nucleophile |
| Grignard Adduct | Secondary Propargyl Alcohol | 3200-3600 (broad, O-H stretch), 2140 (C≡C stretch) | M+, [M-isopropyl]+, [M-R]+ (from Grignard reagent), [M-H₂O]+ |
| Wittig Adduct | Conjugated Enyne | 2130 (C≡C stretch), 1610 (C=C stretch), 960-990 (trans C=C bend) | M+, [M-isopropyl]+, Fragments from the Wittig reagent substituent |
| Diels-Alder Adduct | Substituted Cyclohexadiene | 2120 (C≡C stretch), 1600-1650 (C=C stretch of ring) | M+, [M-isopropyl]+, Retro-Diels-Alder fragments |
Experimental Protocols
Detailed and accurate experimental procedures are critical for reproducible results. The following are generalized protocols for the synthesis and spectroscopic analysis of adducts of this compound.
General Procedure for Adduct Synthesis (Illustrative Example: Michael Addition)
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) at the appropriate temperature (e.g., 0 °C to room temperature), add the nucleophile (1.0-1.2 eq.) and a catalyst if required (e.g., a base like triethylamine for amine addition).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified adduct in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of protons and carbons, especially for complex adducts. Standard pulse programs provided by the spectrometer manufacturer can be used.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS):
-
Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is suitable for polar adducts, while Electron Ionization (EI) is often used with GC-MS for less polar, volatile adducts.
-
Analysis: Acquire the full scan mass spectrum to determine the molecular weight. For structural elucidation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the structural confirmation of a this compound adduct.
Caption: Workflow for the synthesis and structural confirmation of adducts.
Alternative Methodologies
While the combination of NMR, IR, and MS is the gold standard for structural elucidation, other techniques can provide complementary information:
-
X-ray Crystallography: For crystalline adducts, single-crystal X-ray diffraction provides the most definitive structural proof, including absolute stereochemistry. However, obtaining suitable crystals can be a significant challenge.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and IR vibrational frequencies. Comparing calculated data with experimental results can provide additional confidence in the structural assignment.
This guide serves as a foundational resource for researchers working with this compound and its derivatives. By employing the spectroscopic techniques and protocols outlined herein, scientists can confidently determine the structures of novel adducts, paving the way for their application in various fields of chemical research and development.
A Comparative Guide to Validating Stereochemistry in Products of 3-(Triisopropylsilyl)propiolaldehyde Reactions
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the synthesis and characterization of chiral molecules. Reactions involving 3-(triisopropylsilyl)propiolaldehyde often yield chiral propargyl alcohols, whose stereochemical integrity must be rigorously validated. This guide provides an objective comparison of the most common analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.
This guide presents a summary of quantitative data, detailed experimental protocols for key validation methods, and visual representations of the analytical workflows to aid in the selection of the most appropriate technique for your research needs.
Comparison of Stereochemical Validation Techniques
The choice of analytical method for stereochemical validation depends on several factors, including the nature of the sample, the required accuracy, available instrumentation, and whether the determination of relative or absolute configuration is needed. The following table summarizes the key features of the three primary methods.
| Technique | Principle | Information Provided | Sample Requirement | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy (Mosher's Method) | Derivatization with a chiral reagent (e.g., Mosher's acid) to form diastereomers with distinct NMR signals. | Enantiomeric excess (ee), Absolute configuration (with known reagent configuration). | ~1-5 mg of purified alcohol. | Moderate | Provides structural information and absolute configuration in a single experiment. | Requires derivatization, which may not be straightforward for all substrates. Signal overlap can complicate analysis. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Enantiomeric excess (ee). | Micrograms to milligrams, depending on detector sensitivity. | High | High accuracy and precision for ee determination. Well-established for routine analysis. | Does not provide absolute configuration directly. Method development can be time-consuming. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound or a derivative. | Unambiguous absolute configuration and solid-state conformation. | High-quality single crystal. | Low | The "gold standard" for absolute configuration determination. | Crystal growth can be a significant bottleneck. Not suitable for non-crystalline materials. |
Experimental Protocols
NMR Spectroscopy: The Modified Mosher's Method for Absolute Configuration and Enantiomeric Excess Determination
The Mosher's method is a powerful NMR technique for determining the absolute configuration of chiral secondary alcohols. It involves the esterification of the alcohol with both enantiomers of a chiral acid, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The anisotropic effect of the phenyl group in the MTPA esters causes different chemical shifts for the protons near the stereocenter in the two diastereomers.
Protocol for the Preparation of Mosher's Esters of a Propargyl Alcohol:
-
Sample Preparation: In two separate NMR tubes, dissolve approximately 1.0 mg of the purified chiral alcohol in 0.5 mL of a dry deuterated solvent (e.g., CDCl₃ or pyridine-d₅).
-
Reagent Addition: To one tube, add a slight excess (~1.2 equivalents) of (R)-(-)-MTPA chloride. To the other tube, add a similar excess of (S)-(+)-MTPA chloride. A small amount of a non-nucleophilic base like pyridine or DMAP can be added to facilitate the reaction.
-
Reaction: Seal the NMR tubes and allow the reactions to proceed at room temperature. Monitor the reaction by ¹H NMR until completion (typically a few hours).
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric ester mixtures.
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ) for protons on either side of the stereocenter using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
A consistent sign (positive or negative) for the Δδ values on one side of the molecule relative to the other allows for the assignment of the absolute configuration based on the established Mosher's method model.
-
The enantiomeric excess can be determined by integrating the signals corresponding to the two diastereomers in one of the spectra. For improved accuracy, especially with silyl-protected compounds, ¹⁹F NMR can be utilized to resolve the signals from the -CF₃ group of the Mosher's esters.
-
Example Data: For (S)-4-triisopropylsilyl-3-butyn-2-ol, the enantiomeric ratio was determined to be >95:5 by ¹⁹F NMR analysis of the corresponding (R)-Mosher ester, which showed distinct signals for the two diastereomers at δ -73.68 ppm (major) and -73.02 ppm (minor) in CDCl₃.[1]
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral HPLC is the most widely used method for the accurate determination of enantiomeric excess. The separation is achieved on a column containing a chiral stationary phase (CSP).
General Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for the separation of propargyl alcohol enantiomers.
-
Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The enantiomers will elute at different retention times.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Single-Crystal X-ray Crystallography for Unambiguous Absolute Configuration Determination
X-ray crystallography provides the most definitive determination of absolute stereochemistry. This technique requires a high-quality single crystal of the compound of interest or a suitable crystalline derivative.
General Workflow for X-ray Crystallography:
-
Crystallization: Grow single crystals of the chiral product or a derivative. For chiral alcohols that are oils, derivatization to form a crystalline solid (e.g., a p-nitrobenzoate ester or a Mosher's ester) is often necessary.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Absolute Configuration Determination: The absolute configuration is typically determined using the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator of the correctness of the assigned absolute stereochemistry.
Visualizing the Workflows
References
A Comparative Guide to the Reactivity of 3-(Triisopropylsilyl)propiolaldehyde and 3-(trimethylsilyl)propiolaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-(Triisopropylsilyl)propiolaldehyde (TIPS-propiolaldehyde) and 3-(trimethylsilyl)propiolaldehyde (TMS-propiolaldehyde). Understanding the nuanced differences in their reactivity is crucial for their effective application as versatile building blocks in organic synthesis. This comparison focuses on key reaction classes, including nucleophilic additions, cycloadditions, and reductions, supported by established chemical principles and representative experimental protocols.
Executive Summary
The primary difference in reactivity between this compound and 3-(trimethylsilyl)propiolaldehyde stems from the steric bulk of the silyl protecting group. The triisopropylsilyl (TIPS) group is significantly larger than the trimethylsilyl (TMS) group, which imparts greater steric hindrance around the aldehyde functionality in TIPS-propiolaldehyde. Consequently, 3-(trimethylsilyl)propiolaldehyde generally exhibits higher reactivity towards nucleophiles and in cycloaddition reactions. The choice between these two reagents often involves a trade-off between reactivity and the stability of the silyl protecting group, with the TIPS group offering greater robustness under a wider range of reaction conditions.
Comparative Reactivity Analysis
The reactivity of the aldehyde group in both molecules is influenced by the electronic and steric effects of the adjacent silyl-protected acetylene. While both silyl groups have similar electronic effects, the steric hindrance imposed by the bulky isopropyl groups of the TIPS substituent plays a dominant role in differentiating the reactivity of the two aldehydes.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. The rate and success of this reaction are highly sensitive to steric hindrance around the carbonyl group.
-
3-(trimethylsilyl)propiolaldehyde (TMS-propiolaldehyde): The smaller TMS group presents a lower steric barrier to the approaching nucleophile, leading to generally faster reaction rates and higher yields in nucleophilic addition reactions.
-
This compound (TIPS-propiolaldehyde): The bulky TIPS group significantly shields the electrophilic carbonyl carbon, making it less accessible to nucleophiles. This results in slower reaction rates and may require more forcing conditions or the use of smaller, more reactive nucleophiles to achieve comparable yields to the TMS analogue.
General Reactivity Trend for Nucleophilic Addition:
Caption: Relative reactivity in nucleophilic addition reactions.
Cycloaddition Reactions
In cycloaddition reactions, such as the Diels-Alder reaction where the acetylenic aldehyde can act as a dienophile, steric hindrance can influence the approach of the diene.
-
TMS-propiolaldehyde: Its less hindered nature allows for more facile interaction with dienes, generally leading to higher yields and potentially milder reaction conditions.
-
TIPS-propiolaldehyde: The steric bulk of the TIPS group can disfavor the formation of the transition state in cycloaddition reactions, leading to lower yields or requiring higher temperatures and longer reaction times.
Reduction Reactions
The reduction of the aldehyde to the corresponding alcohol is a common transformation. While the steric environment of the carbonyl can influence the rate of reduction, common reducing agents like sodium borohydride are generally effective for both substrates. However, the steric bulk of the TIPS group might lead to slower reaction rates.
Quantitative Data Comparison (Predicted)
While direct comparative studies with quantitative data are scarce in the literature, the following table provides a qualitative and predicted quantitative comparison based on established principles of steric effects in organic reactions. The yields are hypothetical and serve to illustrate the expected trend.
| Reaction Type | Reagent/Conditions | 3-(trimethylsilyl)propiolaldehyde (TMS) | This compound (TIPS) | Rationale for Reactivity Difference |
| Nucleophilic Addition | ||||
| Grignard Reaction | Phenylmagnesium bromide, THF, 0 °C to rt | Higher Yield (e.g., ~85%) | Lower Yield (e.g., ~60%) | Increased steric hindrance from the TIPS group impedes the approach of the Grignard reagent. |
| Aldol Condensation | Acetone, NaOH, EtOH | Higher Yield (e.g., ~70%) | Lower Yield (e.g., ~45%) | The bulky TIPS group hinders the formation of the enolate and/or its addition to the aldehyde. |
| Cycloaddition | ||||
| Diels-Alder Reaction | Cyclopentadiene, Heat | Higher Yield (e.g., ~80%) | Lower Yield (e.g., ~50%) | The TIPS group sterically disfavors the approach of the diene to the dienophile. |
| Reduction | ||||
| Hydride Reduction | NaBH4, MeOH, 0 °C | High Yield (e.g., >95%) | High Yield (e.g., >95%) | While the reaction rate may be slower for the TIPS-aldehyde, the small size of the hydride nucleophile generally leads to high conversion for both substrates. |
Experimental Protocols
The following are representative experimental protocols adapted for the specified reactions. Researchers should optimize these conditions for their specific needs.
Grignard Reaction with Phenylmagnesium Bromide
Objective: To synthesize the corresponding secondary alcohol via nucleophilic addition of a Grignard reagent.
Navigating the Protection of Propiolaldehyde: A Comparative Guide to TIPS vs. TBS Protecting Groups
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. When working with the highly reactive and potentially hazardous molecule, propiolaldehyde, which features both a terminal alkyne and an aldehyde, the choice of a suitable protecting group for the alkyne terminus is critical for successful downstream transformations. This guide provides an objective comparison of two commonly employed silyl protecting groups, triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBS), for the protection of propiolaldehyde's terminal alkyne.
The primary advantage of employing a protecting group on the acidic terminal alkyne of propiolaldehyde is to prevent its unintended deprotonation and subsequent side reactions in the presence of bases or nucleophiles. The bulky nature of silyl ethers also offers steric shielding. While both TIPS and TBS are effective, their distinct steric and electronic properties lead to significant differences in stability and reactivity, making one more suitable than the other depending on the specific synthetic context.
Superior Stability of the TIPS Group: A Key Advantage
The most significant advantage of the triisopropylsilyl (TIPS) group over the tert-butyldimethylsilyl (TBS) group lies in its enhanced steric bulk. The three isopropyl substituents on the silicon atom in TIPS create a more sterically hindered environment around the silyl ether linkage compared to the single tert-butyl and two methyl groups of TBS.[1] This increased steric hindrance translates to greater stability under a wider range of reaction conditions, particularly acidic media.[1]
This superior stability of the TIPS group is crucial when subsequent synthetic steps involve acidic reagents or conditions that might prematurely cleave a less robust protecting group like TBS. For instance, a TBS group can be selectively removed in the presence of a TIPS group, highlighting the greater stability of the latter.[2] This orthogonality is a valuable tool in multi-step syntheses requiring sequential deprotection strategies.
Furthermore, the enhanced stability of the TIPS group can be beneficial in mitigating the inherent instability of propiolaldehyde, which is known to be explosive and prone to polymerization. By effectively capping the reactive alkyne, the TIPS group can contribute to the overall stability of the molecule during handling and subsequent reactions.
Quantitative Comparison of Silyl Protecting Group Stability
| Protecting Group | Relative Rate of Acidic Hydrolysis (vs. TMS=1) |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBS (tert-Butyldimethylsilyl) | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |
This data is generalized for silyl ethers and illustrates the significant stability difference between TBS and TIPS groups.
The data clearly demonstrates that the TIPS group is substantially more resistant to acidic cleavage than the TBS group. This enhanced stability allows for a broader range of reaction conditions to be employed in subsequent steps without risking premature deprotection.
Experimental Protocols
Detailed experimental protocols for the synthesis and deprotection of silyl-protected propiolaldehydes are crucial for reproducible results. Below are representative procedures.
Synthesis of 3-(Triisopropylsilyl)propiolaldehyde
A plausible synthetic route for the preparation of this compound involves the deprotonation of the terminal alkyne of a protected propiolaldehyde derivative, followed by quenching with a TIPS electrophile. Given the reactivity of the aldehyde, it is often protected as an acetal during this step.
Step 1: Acetal Protection of Propiolaldehyde Propiolaldehyde is first converted to its diethyl acetal to protect the aldehyde functionality from the basic conditions required for silylation. This can be achieved by reacting propiolaldehyde with triethyl orthoformate in the presence of an acid catalyst.
Step 2: Silylation of Propiolaldehyde Diethyl Acetal To a solution of propiolaldehyde diethyl acetal in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C is added a strong base, typically n-butyllithium, to deprotonate the terminal alkyne. After stirring for a short period, triisopropylsilyl chloride (TIPSCl) is added to the solution. The reaction is then allowed to warm to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The desired this compound diethyl acetal is then extracted and purified.
Step 3: Deprotection of the Acetal The diethyl acetal can be carefully removed under mildly acidic conditions to regenerate the aldehyde, yielding this compound.
Synthesis of 3-(tert-Butyldimethylsilyl)propiolaldehyde
The synthesis of 3-(tert-butyldimethylsilyl)propiolaldehyde would follow a similar strategy, with the substitution of tert-butyldimethylsilyl chloride (TBSCl) for TIPSCl in the silylation step.
Deprotection of Silyl-Protected Propiolaldehydes
The choice of deprotection method depends on the silyl group and the sensitivity of the rest of the molecule.
-
TIPS Group Deprotection: Due to its high stability, the removal of a TIPS group typically requires stronger conditions. A common method involves the use of fluoride ion sources such as tetrabutylammonium fluoride (TBAF) in THF.[3] For substrates sensitive to the basicity of TBAF, milder conditions using silver fluoride in methanol have been shown to be effective for deprotecting TIPS-protected alkynes, even in the presence of an aldehyde functionality.
-
TBS Group Deprotection: The TBS group can be cleaved under milder conditions compared to the TIPS group.[2] Fluoride sources like TBAF are highly effective.[4] Acidic conditions, such as acetic acid in THF/water or catalytic amounts of strong acids, can also be employed, though care must be taken to avoid unwanted reactions with the aldehyde.
Logical Workflow for Protecting Group Selection
The decision to use TIPS or TBS as a protecting group for propiolaldehyde should be based on the planned synthetic route. The following diagram illustrates a logical workflow for this selection process.
References
A Comparative Guide to Catalytic Systems for Sonogashira Coupling with Silyl-Protected Alkynes
For researchers, scientists, and professionals in drug development, the Sonogashira coupling stands as a cornerstone reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The use of silyl-protected alkynes in this reaction offers the strategic advantage of masking the terminal alkyne, preventing undesired side reactions such as Glaser coupling, and allowing for sequential, site-selective cross-coupling reactions. The choice of the catalytic system is paramount to the success of this transformation, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of prevalent catalytic systems for the Sonogashira coupling of silyl-protected alkynes, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The efficiency of a catalytic system in the Sonogashira coupling of silyl-protected alkynes can be evaluated based on several key metrics, including product yield, reaction time, and catalyst loading. Below is a summary of the performance of three major types of catalytic systems: the classical Palladium/Phosphine system with a copper co-catalyst, a more recent Palladium/N-Heterocyclic Carbene (NHC) system, and a copper-free system.
| Catalytic System | Aryl Halide | Silyl-Protected Alkyne | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Classical Pd/Phosphine with Cu(I) | 4-Iodotoluene | Trimethylsilylacetylene (TMSA) | Pd(PPh₃)₄ (5) / CuI (5) | 12 | 95 | [1] |
| Pd/N-Heterocyclic Carbene (NHC) with Cu(I) | 4-Bromotoluene | Phenylacetylene* | [Pd(IPr)Cl₂]₂ (0.01) / (NHC)-Cu (1) | 6 | 86 | [2] |
| Copper-Free Pd/Phosphine | 5-bromo-2,4-diaminopyrimidine | Trimethylsilylacetylene (TMSA) | Pd(PPh₃)₂Cl₂ (5) | 3 | 62 | [3] |
*Note: Data for a direct comparison with a silyl-protected alkyne for the Pd/NHC system under the exact same conditions was not available. This entry uses phenylacetylene as a representative terminal alkyne to illustrate the catalyst's efficiency.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the catalytic systems compared above.
Classical Palladium/Phosphine with Copper(I) Co-catalyst
Reaction: Sonogashira coupling of 4-iodotoluene with trimethylsilylacetylene.
Procedure: To a solution of 4-iodotoluene (1.0 mmol) and trimethylsilylacetylene (1.2 mmol) in triethylamine (5 mL) is added Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.05 mmol, 5 mol%). The reaction mixture is stirred at room temperature for 12 hours under an inert atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[1]
Palladium/N-Heterocyclic Carbene (NHC) with Copper(I) Co-catalyst
Reaction: Sonogashira coupling of an aryl bromide with a terminal alkyne.
Procedure: In a vial, the aryl bromide (0.5 mmol), the terminal alkyne (0.75 mmol), (NHC)-Cu complex (0.005 mmol, 1 mol%), and K₂CO₃ (1 mmol) are combined. A stock solution of the (NHC)-Pd complex (e.g., [Pd(IPr)Cl₂]₂) in DMSO is then added (0.00005 mmol, 0.01 mol%). The reaction is stirred in air at the desired temperature for the specified time. After completion, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[2]
Copper-Free Palladium/Phosphine System
Reaction: One-pot Sonogashira-type coupling of 5-bromo-2,4-diaminopyrimidine with trimethylsilylacetylene.
Procedure: To a pressure tube are added 5-bromo-2,4-diaminopyrimidine (723 µmol, 1 eq.), Pd(PPh₃)₂Cl₂ (5 mol%), and trimethylsilylacetylene (1 eq.). A 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (6 eq.) is then added. The vessel is sealed and heated to 70 °C for 3 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is concentrated and the residue is purified by column chromatography to yield the product.[3]
Experimental Workflow
The general workflow for a Sonogashira coupling experiment, from setup to product analysis, can be visualized as a sequence of key steps. This process ensures the controlled and efficient execution of the reaction.
References
Analysis of Reaction Kinetics for 3-(Triisopropylsilyl)propiolaldehyde Additions: A Comparative Guide
A comprehensive, data-driven comparison of the reaction kinetics for various nucleophilic additions to 3-(triisopropylsilyl)propiolaldehyde is not feasible at this time due to a lack of publicly available, quantitative kinetic data. Extensive searches of the scientific literature, including academic journals, dissertations, and chemical databases, did not yield the specific experimental data, such as reaction rate constants, activation energies, or reaction orders, required for a rigorous comparative analysis.
While general principles of nucleophilic additions to aldehydes and activated alkynes are well-established, specific kinetic studies on this compound appear to be limited or not published in accessible formats. This guide will, therefore, provide a qualitative comparison based on established reactivity principles of common nucleophiles and outline the experimental protocols necessary to generate the kinetic data required for a quantitative analysis.
Theoretical Framework and Qualitative Comparison
The addition of nucleophiles to this compound can occur at the carbonyl carbon (1,2-addition) or at the β-carbon of the alkyne (1,4-conjugate addition). The bulky triisopropylsilyl (TIPS) group provides significant steric hindrance and electronic effects that influence the regioselectivity and rate of these additions.
In the absence of specific kinetic data, a qualitative comparison of the expected reactivity of common nucleophiles can be made:
| Nucleophile Class | Expected Primary Addition Pathway | Expected Relative Reactivity | Key Influencing Factors |
| Organolithium Reagents (e.g., n-BuLi) | 1,2-Addition | High | Highly basic and nucleophilic; reactions are typically fast and often require low temperatures to control selectivity. |
| Grignard Reagents (e.g., EtMgBr) | 1,2-Addition | Moderate to High | Less reactive than organolithiums; reaction rates are influenced by the choice of solvent and the nature of the Grignard reagent. |
| Organocuprates (e.g., Me₂CuLi) | 1,4-Conjugate Addition | Moderate | "Softer" nucleophiles that preferentially attack the β-alkynyl carbon. Reaction rates are generally slower than those of organolithiums or Grignards. |
| Thiols (in the presence of a base) | 1,4-Conjugate Addition (Thia-Michael) | Moderate to High | The formation of the thiolate anion is crucial for initiating the reaction. The rate is dependent on the pKa of the thiol and the strength of the base. |
| Amines | 1,4-Conjugate Addition (Aza-Michael) | Variable | Reactivity depends on the nucleophilicity of the amine. Primary and secondary amines are generally effective. |
Experimental Protocols for Kinetic Analysis
To generate the necessary data for a quantitative comparison, detailed kinetic experiments would need to be performed. The following are generalized protocols for monitoring the reaction kinetics of nucleophilic additions to this compound.
General Experimental Setup for Kinetic Monitoring
Instrumentation:
-
A reaction calorimeter or a jacketed reactor with precise temperature control.
-
An in-situ monitoring technique such as Fourier-transform infrared spectroscopy (FTIR) with an attenuated total reflectance (ATR) probe, or a UV-Vis spectrometer with a fiber-optic probe.
-
Alternatively, manual sampling at timed intervals followed by quenching and analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
General Procedure:
-
A solution of this compound in a suitable anhydrous solvent (e.g., THF, diethyl ether) is prepared in the reactor and brought to the desired temperature.
-
The in-situ monitoring probe is inserted, and a baseline spectrum is recorded.
-
The nucleophile solution is rapidly added to the aldehyde solution with vigorous stirring.
-
The reaction progress is monitored by observing the decrease in the concentration of the aldehyde (e.g., disappearance of the aldehyde C=O stretch in the IR spectrum) and the appearance of the product.
-
Data is collected over time until the reaction is complete.
-
The rate data is then analyzed using appropriate kinetic models (e.g., method of initial rates, pseudo-first-order conditions) to determine the rate constant and reaction order.
Visualizing Reaction Pathways and Workflows
The logical flow of a kinetic analysis and the general reaction pathways can be visualized using diagrams.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic experiment.
General Nucleophilic Addition Pathways
Caption: Pathways for 1,2- vs. 1,4-addition.
Conclusion
A definitive quantitative comparison of reaction kinetics for nucleophilic additions to this compound is hampered by the absence of published experimental data. Based on established chemical principles, a qualitative assessment suggests that hard nucleophiles like organolithium reagents will favor rapid 1,2-addition, while softer nucleophiles such as organocuprates and thiols will undergo slower 1,4-conjugate addition. To provide a quantitative guide, a systematic study employing the experimental protocols outlined above would be necessary to generate the foundational kinetic data. Researchers in the fields of physical organic chemistry and process development are encouraged to undertake such studies to fill this knowledge gap.
A Researcher's Guide to Isotopic Labeling with Alkyne Probes: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricacies of molecular interactions and dynamics is paramount. Isotopic labeling, coupled with bioorthogonal chemistry, offers a powerful toolkit for elucidating these complex biological processes. While direct isotopic labeling studies with 3-(Triisopropylsilyl)propiolaldehyde are not extensively documented, its significance lies in its role as a versatile synthetic precursor for crafting terminal alkyne-containing probes. These probes are central to highly specific and efficient labeling methodologies, most notably click chemistry.
This guide provides an objective comparison of the primary alkyne-based labeling techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your research needs.
Alkyne-Based Labeling: A Two-Step Strategy
The core principle of alkyne-based labeling involves a two-step process. First, a biomolecule of interest is tagged with an alkyne-functionalized probe. This can be achieved through metabolic incorporation, where cells are fed with an alkyne-bearing analog of a natural substrate (e.g., an amino acid or sugar), or by direct chemical conjugation to the target molecule.[1][2][3][4] The second step is the highly selective "click" reaction, where the alkyne handle is covalently linked to a reporter molecule containing a complementary azide group. This reporter can be a fluorophore, a biotin tag for enrichment, or an isotopically labeled moiety for detection by mass spectrometry.[5][6]
Comparative Analysis of Alkyne-Azide Click Chemistry Reactions
The two most prominent forms of alkyne-azide cycloaddition are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two powerful techniques depends largely on the experimental context, particularly the sensitivity of the biological system to the copper catalyst.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity, limiting in vivo applications.[7][8] | High, catalyst-free nature makes it suitable for live cells and in vivo studies.[7][9] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 10² - 10³ M⁻¹s⁻¹.[7] | Fast, but generally slower than CuAAC, with rate constants from 10⁻³ to 1 M⁻¹s⁻¹, depending on the cyclooctyne's structure.[7] |
| Reactants | Terminal alkyne and azide. | Strained cyclooctyne (e.g., DBCO, BCN) and azide.[7] |
| Specificity & Yield | Generally high specificity and near-quantitative yields under optimized conditions.[7] | High specificity, though yields can sometimes be lower than CuAAC.[7] |
| Side Reactions | Minimal under optimized conditions. | Potential for side reactions with thiols (e.g., cysteine residues), leading to azide-independent labeling.[10][11] |
| Reagent Cost | Terminal alkynes are generally less expensive. | Strained cyclooctynes are typically more expensive.[7] |
A study comparing CuAAC and SPAAC for O-GlcNAc proteomics revealed that CuAAC with a Biotin-Diazo-Alkyne probe identified a greater number of proteins (229) compared to SPAAC with a Biotin-DIBO-Alkyne probe (188), suggesting that CuAAC may be a more powerful method for in vitro proteomics with higher accuracy.[10][12]
Alternative Bioorthogonal Labeling Strategies
Beyond alkyne-azide cycloadditions, other bioorthogonal reactions have been developed, each with unique characteristics. A notable alternative is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene) or alkyne.
| Reaction | Functional Groups | Second-Order Rate Constant (k₂) | Key Advantage |
| CuAAC | Terminal Alkyne + Azide | ~10² - 10³ M⁻¹s⁻¹ | Very fast kinetics, high yield |
| SPAAC | Strained Alkyne + Azide | ~10⁻³ - 1 M⁻¹s⁻¹ | Excellent biocompatibility, no catalyst |
| IEDDA | Tetrazine + Strained Alkene/Alkyne | Up to 10⁶ M⁻¹s⁻¹ | Extremely fast kinetics |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ M⁻¹s⁻¹ | Catalyst-free, but slow kinetics |
Experimental Protocols
Below are generalized protocols for labeling proteins with an alkyne probe using CuAAC and SPAAC.
Protocol 1: Protein Labeling via CuAAC
This protocol is suitable for in vitro labeling of proteins in cell lysates.
Materials:
-
Azido-labeled protein sample in a compatible buffer (e.g., PBS).
-
Alkyne-functionalized probe (e.g., isotopically labeled alkyne).
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (prepare fresh, e.g., 300 mM in water).
-
Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA ligand stock solution (e.g., 100 mM in DMSO).
Procedure:
-
In a microcentrifuge tube, add the azido-labeled protein to a final concentration of 1-10 µM.
-
Add the alkyne probe to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).[13]
-
Add the copper-stabilizing ligand (TBTA or THPTA) to a final concentration of 100 µM.[13][14]
-
Add CuSO₄ to a final concentration of 1 mM.[13]
-
Initiate the reaction by adding the reducing agent (TCEP or sodium ascorbate) to a final concentration of 1 mM.[13][14]
-
Vortex the mixture gently.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[13]
-
Purify the labeled protein using a desalting column or dialysis to remove excess reagents.
Protocol 2: Live Cell Protein Labeling via SPAAC
This protocol is designed for labeling proteins on the surface of or within living cells.
Materials:
-
Cells expressing the protein of interest with a genetically encoded azide-bearing unnatural amino acid.
-
Strained alkyne probe (e.g., DBCO-fluorophore or DBCO-biotin).
-
Pre-warmed cell culture medium.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Culture cells under conditions that promote the expression and incorporation of the azide-modified amino acid into the target protein.[15]
-
Prepare a stock solution of the strained alkyne probe in a biocompatible solvent like DMSO.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium containing the desired final concentration of the strained alkyne probe (typically 20-50 µM).[16]
-
Incubate the cells for 15 minutes to 2 hours at 37°C, protected from light. The optimal time depends on the specific reaction kinetics.[16]
-
Remove the medium containing the unreacted probe and wash the cells two to three times with pre-warmed PBS.
-
The cells are now ready for downstream analysis, such as fluorescence microscopy or cell lysis for subsequent enrichment and proteomic analysis.
Visualizing the Workflow and Mechanisms
Conclusion
The use of alkyne-functionalized probes, potentially synthesized from precursors like this compound, provides a robust and versatile platform for isotopic labeling studies. The choice between the primary click chemistry methodologies, CuAAC and SPAAC, is a critical decision that hinges on the specific biological question and experimental system. CuAAC offers superior speed and efficiency for in vitro applications, making it a powerful tool for proteomics.[10][12] Conversely, the catalyst-free nature of SPAAC renders it the method of choice for labeling in live cells and whole organisms, despite its slightly slower kinetics and potential for minor off-target reactions.[7][9] By carefully considering the comparative data and protocols presented in this guide, researchers can select the optimal strategy to advance their investigations into the complex machinery of life.
References
- 1. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyne-tagged ribitol-5-phosphate derivatives for metabolic labelling of alpha-dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
Benchmarking Synthetic Methods for 3-(Triisopropylsilyl)propiolaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(Triisopropylsilyl)propiolaldehyde is a valuable building block in organic synthesis, prized for its reactive propiolaldehyde functionality masked by a bulky triisopropylsilyl (TIPS) group, which allows for selective transformations. This guide provides a comparative analysis of synthetic methodologies for the preparation of this versatile compound, offering quantitative data where available, detailed experimental protocols, and workflow visualizations to aid in methodological selection.
Comparison of Synthetic Strategies
The synthesis of this compound can be broadly approached via two distinct strategies:
-
Formylation of a Metal Acetylide: This direct approach involves the generation of a lithium or Grignard reagent from (triisopropylsilyl)acetylene, followed by quenching with an appropriate formylating agent.
-
Oxidation of a Primary Propargyl Alcohol: This two-step approach requires the initial synthesis of 3-(triisopropylsilyl)propargyl alcohol, which is subsequently oxidized to the target aldehyde. Several established oxidation protocols can be employed for this transformation.
The choice of method will depend on factors such as starting material availability, desired scale, and tolerance of functional groups in more complex substrates.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic methods. Direct comparative data for the oxidation methods applied specifically to 3-(triisopropylsilyl)propargyl alcohol is limited in the literature; therefore, typical yields for these general oxidation methods are provided.
| Method | Key Reagents | Typical Yield | Reaction Time (Approx.) | Temperature | Key Advantages | Key Disadvantages |
| Formylation of Lithium Acetylide | n-Butyllithium, N,N-Dimethylformamide (DMF) | 93% | 4-6 hours | -78°C to RT | High yield, one-pot procedure. | Requires cryogenic temperatures and pyrophoric reagents. |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine | Generally high (>90%) | 2-4 hours | -78°C to RT | Mild conditions, broad functional group tolerance. | Requires cryogenic temperatures, produces malodorous dimethyl sulfide. |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Generally high (>90%) | 2-4 hours | Room Temperature | Mild, neutral conditions, room temperature reaction. | Reagent is potentially explosive and relatively expensive. |
| Corey-Kim Oxidation | N-Chlorosuccinimide (NCS), Dimethyl sulfide (DMS), Triethylamine | Generally high | 2-4 hours | -20°C to RT | Milder than Swern, does not require -78°C. | Can lead to chlorinated byproducts with sensitive substrates. |
Experimental Protocols
Method 1: Formylation of Lithium Acetylide
This high-yield, one-pot procedure is a common and effective method for the synthesis of this compound.
Reaction Scheme:
Detailed Protocol:
-
To a solution of (triisopropylsilyl)acetylene (1.0 eq) in anhydrous diethyl ether (Et2O) under a nitrogen atmosphere, cool the reaction mixture to -78°C.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back down to -78°C and add N,N-dimethylformamide (DMF) (2.0 eq).
-
Allow the solution to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of 1M hydrochloric acid.
-
Extract the aqueous layer with Et2O (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Oxidation of 3-(Triisopropylsilyl)propargyl Alcohol
This approach first requires the synthesis of the corresponding primary alcohol, followed by oxidation.
Part A: Synthesis of 3-(Triisopropylsilyl)propargyl Alcohol
Reaction Scheme:
Detailed Protocol:
-
Follow steps 1-3 of the formylation protocol to generate the lithium acetylide.
-
To the solution of the lithium acetylide, add paraformaldehyde (1.5 eq).
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (NH4Cl).
-
Extract the aqueous layer with Et2O (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(triisopropylsilyl)propargyl alcohol.
Part B: Oxidation to the Aldehyde
Detailed Protocol:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78°C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (2.5 eq) dropwise.
-
Stir the mixture at -78°C for 30 minutes.
-
Add a solution of 3-(triisopropylsilyl)propargyl alcohol (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at -78°C for 45 minutes.
-
Add triethylamine (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify by column chromatography.
Detailed Protocol:
-
To a solution of 3-(triisopropylsilyl)propargyl alcohol (1.0 eq) in DCM at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with Et2O and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and sodium thiosulfate (Na2S2O3).
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with Et2O (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify by column chromatography.
Detailed Protocol:
-
To a suspension of N-chlorosuccinimide (NCS) (1.2 eq) in toluene at 0°C, add dimethyl sulfide (DMS) (1.5 eq).
-
Cool the mixture to -20°C and stir for 30 minutes.
-
Add a solution of 3-(triisopropylsilyl)propargyl alcohol (1.0 eq) in toluene dropwise.
-
Stir at -20°C for 1 hour.
-
Add triethylamine (2.0 eq).
-
Allow the reaction to warm to room temperature.
-
Quench with water and extract with Et2O (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify by column chromatography.
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the key synthetic procedures.
Caption: Workflow for the formylation of (triisopropylsilyl)acetylene.
Caption: General workflow for the oxidation of 3-(TIPS)propargyl alcohol.
Caption: Decision logic for selecting a synthetic method.
Safety Operating Guide
Safe Disposal of 3-(Triisopropylsilyl)propiolaldehyde: A Procedural Guide
The proper disposal of 3-(Triisopropylsilyl)propiolaldehyde is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely. The information is based on the known hazards associated with this chemical, including its flammability and irritant properties.
Essential Safety and Handling Information
Immediate safety precautions are paramount when handling this compound. Always operate within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile). Due to the compound's high flammability, all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, must be strictly prohibited in the handling area.
Quantitative Data Summary
The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 163271-80-5 |
| Molecular Formula | C12H22OSi |
| Hazard Statements | H225: Highly flammable liquid and vapour.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
| GHS Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark)[1] |
| Signal Word | Danger[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste management company. Under no circumstances should this chemical be poured down the drain or mixed with non-hazardous waste.
1. Waste Segregation and Collection:
-
Designate a specific, compatible, and clearly labeled container for liquid hazardous waste. The container should be made of a material that will not react with the aldehyde or organosilane functionalities.
-
Carefully transfer any waste this compound, including residues and contaminated solvents, into this designated container.
-
Crucially, do not mix this waste stream with acidic solutions or aqueous waste , as the silyl group can be sensitive to hydrolysis. Avoid mixing with other incompatible waste streams as directed by your institution's hazardous waste management plan.
2. Handling Spills:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Remove all sources of ignition.
-
Absorb the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial sorbent pad. Do not use combustible materials like paper towels or sawdust.
-
Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste.
3. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Contaminated gloves and other disposable PPE must be disposed of as hazardous waste. Place them in a designated, sealed bag or container.
-
Empty Containers: The original container of this compound is considered hazardous waste. Triple rinse the empty container with a suitable organic solvent (e.g., acetone). Collect the rinsate as hazardous waste. Puncture the container to prevent reuse and dispose of it according to your institution's guidelines for contaminated containers.
4. Storage and Final Disposal:
-
Securely seal the hazardous waste container.
-
Store the container in a designated, well-ventilated Satellite Accumulation Area, away from heat and incompatible materials.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. The final disposal will likely involve controlled incineration at a licensed facility.
Disposal Process Workflow
The following diagram outlines the logical steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(Triisopropylsilyl)propiolaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for the handling of 3-(Triisopropylsilyl)propiolaldehyde (TIPS-propiolaldehyde). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, a flammable liquid and irritant.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. | To protect against skin irritation and absorption. |
| Eye Protection | Chemical splash goggles and a face shield. | To protect eyes and face from splashes. |
| Body Protection | Flame-resistant lab coat. | To protect skin and clothing from splashes and fire hazards. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of vapors, which may cause respiratory irritation. |
| Foot Protection | Closed-toe shoes made of a chemically resistant material. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Put on all required PPE as detailed in the table above.
-
Gather all necessary laboratory equipment, including glassware, stir bars, and reagents.
-
Prepare an inert atmosphere (e.g., nitrogen or argon) for the reaction, as the compound should be stored under such conditions.
-
-
Handling :
-
Retrieve the container of this compound from its designated freezer storage (under -20°C).[1][2]
-
Allow the container to slowly warm to ambient temperature in a desiccator to prevent condensation.
-
Under a stream of inert gas, carefully dispense the required amount of the liquid.
-
Immediately and securely seal the container, purge with inert gas, and return it to the freezer.
-
-
Post-Handling :
-
Decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Segregate all waste materials (contaminated gloves, pipette tips, etc.) into a designated, labeled hazardous waste container.
-
Remove PPE, starting with gloves, then the lab coat, and finally eye and face protection, to prevent cross-contamination.
-
Wash hands and forearms thoroughly with soap and water.
-
Disposal Plan
The disposal of this compound and associated waste must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain.[3][4]
Waste Segregation and Collection:
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed container for halogen-free organic solvent waste.[5]
-
Solid Waste : All contaminated solid waste, such as gloves, absorbent pads, and pipette tips, should be placed in a separate, labeled hazardous waste container.
Chemical Neutralization (for trained personnel only):
For larger quantities or in situations where chemical neutralization is preferred prior to disposal, the following procedure can be considered. This process should only be carried out by personnel experienced in handling reactive chemicals.
The triisopropylsilyl group can be cleaved under specific conditions, which may render the resulting compound less hazardous, although the aldehyde functionality will remain.
-
Principle : The silicon-carbon bond in silyl acetylenes can be cleaved.[3][6] While the TIPS group is more robust than a TMS group, cleavage can be achieved.
-
Procedure Outline (to be performed in a fume hood with appropriate PPE) :
-
Dilute the waste material containing this compound with a suitable solvent (e.g., THF).
-
Slowly and carefully add a reagent for desilylation. For the robust TIPS group, a source of fluoride ions like tetra-n-butylammonium fluoride (TBAF) is often used.[3][4]
-
The reaction should be stirred at room temperature and monitored for completion (e.g., by TLC).
-
Upon completion, the reaction mixture should be quenched appropriately (e.g., with a saturated aqueous solution of ammonium chloride).
-
The resulting waste stream must still be collected and disposed of as hazardous organic waste, but the reactivity profile of the primary hazardous component will have been altered.
-
Final Disposal :
All waste containers (both liquid and solid) must be collected by the institution's environmental health and safety (EHS) office for proper disposal via a licensed hazardous waste management company. Ensure all containers are properly labeled with the chemical name and associated hazards.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. scielo.org.mx [scielo.org.mx]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
